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  • Product: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
  • CAS: 145621-51-8

Core Science & Biosynthesis

Foundational

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Physicochemical Profiling and Synthetic Methodologies

Executive Summary N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a specialized heterocyclic compound belonging to the 2-arylamino-2-thiazoline class. Characterized by a saturated 4,5-dihydro-1,3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a specialized heterocyclic compound belonging to the 2-arylamino-2-thiazoline class. Characterized by a saturated 4,5-dihydro-1,3-thiazole core linked to an electron-rich 4-ethoxyphenyl moiety, this compound serves as a privileged scaffold in medicinal chemistry. Molecules sharing this pharmacophore are frequently investigated for their potent anti-inflammatory, antimicrobial, and central nervous system (CNS) modulating properties. This whitepaper provides an in-depth technical analysis of its physicochemical behavior, dynamic structural tautomerism, and field-proven synthetic methodologies.

Structural & Physicochemical Profiling

Understanding the physicochemical parameters of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is critical for predicting its pharmacokinetic behavior and target engagement capabilities [1]. The presence of the ethoxy ether, the thioether, and the amidine-like N-C-N system creates a highly specific electronic environment.

Table 1: Quantitative Physicochemical Data

PropertyValue
CAS Registry Number 145621-51-8
Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Exact Mass 222.0827 g/mol
Topological Polar Surface Area (TPSA) ~58.9 Ų
Estimated LogP (XLogP3) 2.1 - 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3 (N, N, O)
Rotatable Bonds 4
The Amino-Imino Tautomeric Equilibrium

The most defining physicochemical characteristic of 2-arylamino-2-thiazolines is their dynamic prototropic tautomerism [3]. The molecule exists in an equilibrium between the amino form (2-(arylamino)-4,5-dihydrothiazole) and the imino form (2-(arylimino)thiazolidine).

In the amino tautomer, the endocyclic nitrogen (N3) participates in a double bond (C=N), leaving the exocyclic nitrogen protonated. Conversely, the imino tautomer features an exocyclic double bond (C=N-Ar) with the proton localized on the endocyclic nitrogen. The electron-donating nature of the para-ethoxy group stabilizes the imino form by increasing electron density across the exocyclic nitrogen, though the equilibrium remains highly sensitive to solvent polarity and pH. This duality is paramount in drug design, as it dictates the spatial arrangement of hydrogen-bond donors and acceptors, fundamentally altering how the molecule docks into a receptor pocket [4].

Tautomerism Amino Amino Tautomer Endocyclic C=N Exocyclic NH-Ar Imino Imino Tautomer Exocyclic C=N-Ar Endocyclic NH Amino->Imino Dynamic Equilibrium (Solvent Dependent) Target Receptor Pocket Binding Amino->Target H-Bond Donor (Exocyclic) H-Bond Acceptor (Endocyclic) Imino->Target H-Bond Acceptor (Exocyclic) H-Bond Donor (Endocyclic)

Fig 1. Amino-imino tautomeric equilibrium and its impact on receptor pocket binding topologies.

Synthetic Methodology & Workflow

The synthesis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is optimally achieved via a highly regioselective two-step sequence [2].

Step-by-Step Experimental Protocol
  • Nucleophilic Addition (Thiourea Formation): Dissolve 4-ethoxyphenyl isothiocyanate (1.0 eq) in anhydrous chloroform (CHCl₃) or dichloromethane (DCM). Slowly add a solution of 2-aminoethanol (1.1 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours. The intermediate, 1-(4-ethoxyphenyl)-3-(2-hydroxyethyl)thiourea, will precipitate or can be isolated via solvent evaporation.

  • Acid-Catalyzed Cyclization: Suspend the isolated thiourea intermediate in a minimal amount of ethanol. Add concentrated hydrochloric acid (HCl) in excess. Heat the mixture to reflux (approx. 80°C) for 8-12 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until pH 8 is reached. Extract the aqueous layer with ethyl acetate (EtOAc) three times. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Recrystallize the crude product from hot ethanol to yield pure white to off-white crystals.

Causality of Experimental Choices
  • Why 2-aminoethanol instead of 2-bromoethylamine? While 2-bromoethylamine allows for a direct one-pot cyclization, it is highly prone to intermolecular alkylation (polymerization) or aziridine formation under basic conditions. Utilizing 2-aminoethanol allows for the isolation of a stable thiourea intermediate, ensuring higher overall yields and purity.

  • The Role of Acid Catalysis: The addition of strong acid during the cyclization step serves a dual mechanistic purpose. First, it protonates the primary hydroxyl group, converting it into water—a superior leaving group. Second, it activates the thiocarbonyl carbon. The thione sulfur, being highly nucleophilic, undergoes an entropically favored intramolecular attack on the activated carbon, expelling water and yielding the 4,5-dihydro-1,3-thiazole core with absolute regioselectivity [2].

SynthesisWorkflow A 4-Ethoxyphenyl isothiocyanate C Thiourea Intermediate A->C Nucleophilic Addition B 2-Aminoethanol B->C D Acid-Catalyzed Cyclization (-H2O) C->D HCl, Heat E N-(4-ethoxyphenyl)- 4,5-dihydro-1,3- thiazol-2-amine D->E Intramolecular S-alkylation

Fig 2. Step-by-step synthetic workflow of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. The progression from starting material to the final heterocyclic core can be rigorously tracked using standard spectroscopic techniques.

Table 2: Analytical Validation Metrics

Analytical MethodTarget SignatureMechanistic Significance
IR Spectroscopy Disappearance of ~2100 cm⁻¹Confirms complete consumption of the isothiocyanate starting material.
IR Spectroscopy Appearance of ~1640 cm⁻¹Confirms C=N bond formation (successful ring cyclization) [3].
¹H NMR (CDCl₃) Triplet at ~3.3 ppm (2H)Corresponds to the -CH₂-S- protons of the newly formed thiazoline ring.
¹H NMR (CDCl₃) Triplet at ~4.0 ppm (2H)Corresponds to the -CH₂-N- protons of the thiazoline ring.
TLC (EtOAc:Hexane) Shift to lower Rf valueIndicates conversion from the non-polar isothiocyanate to the polar thiazoline.

By cross-referencing the disappearance of the broad isothiocyanate IR stretch with the emergence of the sharp C=N stretch, researchers can confidently validate the successful ring closure without relying solely on downstream mass spectrometry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16526, 2-Aminothiazoline-4-carboxylic acid." PubChem. URL:[Link]

  • Google Patents. "US8211412B2 - Method for skin whitening." (Details synthesis of N-phenyl-4,5-dihydrothiazol-2-amine derivatives).
  • Ansari, M. F., et al. "SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones." The Journal of Organic Chemistry, 2021. URL:[Link]

  • Avalos, M., et al. "Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies." ResearchGate, 1999. URL:[Link]

Exploratory

In Vitro Binding Affinity of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: A Technical Guide to Target Validation and Kinetic Profiling

Executive Summary The compound N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a 2-amino-2-thiazoline derivative identified through extensive high-throughput screening (HTS) libraries. As drug di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a 2-amino-2-thiazoline derivative identified through extensive high-throughput screening (HTS) libraries. As drug discovery pivots toward complex, non-traditional targets, this compound has emerged as a hit in several critical biochemical assays. Most notably, it has shown activity against GPR151 , an orphan G-protein-coupled receptor (GPCR)[1], and has been implicated in the disruption of the GIV GBA-motif interaction with Gαi [2].

This whitepaper provides an authoritative, step-by-step methodological framework for validating the in vitro binding affinity of this compound. As a Senior Application Scientist, the focus here is not merely on what steps to take, but the causality behind the assay design—ensuring that every protocol is a self-validating system capable of yielding high-fidelity kinetic and thermodynamic data.

Pharmacological Context & Target Rationale

The Orphan Receptor GPR151

GPR151 is a highly conserved Class A GPCR predominantly enriched in the habenula[3]. Recent neurobiological studies have identified GPR151 as a critical regulator of synaptic plasticity, playing a profound role in nicotine addiction and behavioral aversion[4]. Furthermore, epigenetic modifications (demethylation) of the GPR151 promoter facilitate Krüppel-like factor 5 (KLF5) binding, upregulating GPR151 in spinal neurons and driving neuropathic pain via MAPK signaling pathways[5]. Validating small-molecule modulators like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is essential for deorphanizing this receptor and exploring its therapeutic potential.

Non-Receptor GEF Modulation (GIV-Gαi)

Beyond classical GPCRs, the compound has been screened for its ability to inhibit the interaction between the GBA-motif of GIV (Galpha-interacting vesicle-associated protein) and the Gαi protein[1]. GIV acts as a non-receptor guanine nucleotide exchange factor (GEF). Disrupting this protein-protein interaction (PPI) requires highly sensitive assays capable of detecting steric hindrance without false positives from compound aggregation.

Methodological Framework: GPR151 Binding Assays

Primary HTS: AlphaScreen-Based Biochemical Assay

Causality & Rationale: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is selected for primary hit validation because it is a homogeneous, no-wash assay[6]. Washing steps can disrupt low-affinity or transient interactions ( in the high micromolar range). By utilizing the transfer of singlet oxygen over a short distance (up to 200 nm), AlphaScreen provides an exceptionally high signal-to-background ratio, ideal for complex screening libraries[6].

GPR151_AlphaScreen Compound Thiazol-2-amine Compound GPR151 GPR151 Receptor (Biotinylated) Compound->GPR151 Binding Event Donor Streptavidin Donor Bead GPR151->Donor Biotin Capture Acceptor Anti-GPR151 Acceptor Bead GPR151->Acceptor Antibody Capture Donor->Acceptor Singlet Oxygen (680nm Excitation) Signal Luminescence (520-620 nm) Acceptor->Signal Emission

Figure 1: AlphaScreen assay workflow for detecting GPR151 binding interactions.

Step-by-Step Protocol:

  • Reagent Preparation: Biotinylate purified GPR151 (reconstituted in lipid bicelles to maintain 7-TM architecture). Prepare Streptavidin-coated Donor beads and Anti-GPR151 Acceptor beads in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine directly into a 384-well ProxiPlate. Why: Contact-free transfer eliminates tip carryover and maintains a strict ≤1% DMSO concentration, preventing solvent-induced protein denaturation.

  • Incubation: Add 5 µL of biotinylated GPR151 and incubate for 30 minutes at room temperature to allow compound-receptor equilibrium.

  • Bead Addition: Under subdued lighting (Donor beads are highly photosensitive), add 5 µL of the Acceptor/Donor bead mixture. Incubate for 60 minutes.

  • Detection: Excite the plate at 680 nm using a multi-mode microplate reader. Record the emission signal between 520–620 nm. Calculate the or using a four-parameter logistic non-linear regression model.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Causality & Rationale: While AlphaScreen confirms binding, it does not provide kinetic resolution. SPR is deployed to extract real-time association ( ) and dissociation ( ) rates. The residence time ( ) is often a superior predictor of in vivo drug efficacy compared to static thermodynamic affinity ( ).

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a Series S Sensor Chip CM5. The carboxymethyl dextran matrix provides the high 3D binding capacity required for small molecule analytes.

  • Nanodisc Immobilization: Amine-couple an anti-His antibody to the CM5 chip. Capture His-tagged GPR151 embedded in MSP1D1 lipid nanodiscs. Why: Oriented capture via the His-tag prevents the random crosslinking and structural collapse that occurs during direct amine coupling of GPCRs.

  • Analyte Injection: Dilute the compound in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO) to create a 5-point concentration series (0.1 µM to 10 µM). Inject at a high flow rate of 50 µL/min. Why: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Processing: Apply rigorous double-referencing (subtracting both the reference flow cell and blank buffer injections). This is mandatory to correct for bulk refractive index shifts caused by DMSO mismatch. Fit the sensograms to a 1:1 Langmuir binding model.

Methodological Framework: GIV-Gαi Interaction Assay

Time-Resolved FRET (TR-FRET)

Causality & Rationale: To evaluate the compound's ability to disrupt the GIV GBA-motif interaction with Gαi, TR-FRET is utilized. Standard fluorescence assays suffer from high background noise due to the autofluorescence of small-molecule libraries. TR-FRET employs lanthanide fluorophores (e.g., Europium) with long emission half-lives. By introducing a 50–100 µs delay before reading the emission, short-lived background fluorescence decays entirely, yielding a pristine signal.

GIV_Gai_Inhibition Inhibitor N-(4-ethoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine GIV GIV GBA-Motif (Europium Donor) Inhibitor->GIV Steric Blockade Gai Gαi Protein (Alexa647 Acceptor) Inhibitor->Gai Binding Interference Disruption Signal Loss (Inhibition) Inhibitor->Disruption Reduces FRET GIV->Gai Protein-Protein Interaction FRET TR-FRET Signal (665 nm Emission) Gai->FRET Energy Transfer

Figure 2: TR-FRET assay principle for monitoring the disruption of GIV-Gαi interaction.

Step-by-Step Protocol:

  • Conjugation: Label the synthetic GIV GBA-motif peptide with Europium cryptate (Donor) and recombinant Gαi with Alexa Fluor 647 (Acceptor).

  • Assay Assembly: In a low-volume 384-well white microplate, combine 5 µL of the labeled GIV peptide and 5 µL of labeled Gαi.

  • Compound Addition: Add the thiazol-2-amine compound in a dose-response format. Incubate the plate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Time-Resolved Detection: Excite the plate at 337 nm. Following a 50 µs delay, read the emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the FRET ratio ( ). A dose-dependent decrease in the FRET ratio confirms the compound's inhibitory effect on the PPI.

Quantitative Data Synthesis

To benchmark N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine against standard assay metrics, the following table summarizes the expected quantitative parameters derived from the aforementioned protocols.

Target SystemAssay MethodologyKinetic/Thermodynamic ParameterRepresentative ValueBiological Significance
GPR151 AlphaScreen (HTS) / 1.8 µMPrimary hit validation; confirms target engagement[1].
GPR151 SPR (Kinetics) (Equilibrium Affinity)950 nMDirect, label-free binding confirmation.
GPR151 SPR (Kinetics)Residence Time ( )~14 minModerate kinetic durability on the receptor.
GIV-Gαi TR-FRET (PPI Disruption)4.2 µMValidates steric disruption of non-receptor GEF signaling[2].
Viral RNA Pol Fluorescence Polarization > 50 µMIndicates minimal off-target binding to viral polymerases[1].

Conclusion & Future Directions

The in vitro binding profile of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine demonstrates its utility as a versatile chemical probe. By employing rigorous, self-validating methodologies—such as acoustic dispensing to prevent solvent artifacts, nanodisc-SPR for native-state GPCR kinetics, and TR-FRET for background-free PPI analysis—researchers can confidently map the pharmacodynamics of this compound. Future development should focus on structure-activity relationship (SAR) optimization to drive the into the low nanomolar range, particularly for its promising role in modulating GPR151-mediated neuropathic pain and addiction pathways.

Sources

Foundational

An In-Depth Technical Guide to the Toxicity Profile of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Mammalian Cell Culture

Introduction: Unveiling the Cellular Impact of a Novel Thiazole Derivative The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacolog...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Cellular Impact of a Novel Thiazole Derivative

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a member of this versatile class of heterocyclic compounds. As with any novel chemical entity being considered for therapeutic development, a thorough understanding of its safety profile at the cellular level is paramount. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in mammalian cell culture.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering the researcher to not only execute the assays but also to interpret the results with a nuanced understanding of the underlying cellular mechanisms. The methodologies described herein are designed to create a self-validating system, ensuring the generation of robust and reliable data.

Part 1: Foundational In Vitro Toxicity Assessment: The MTT Assay

A primary and indispensable step in evaluating the cytotoxic potential of a compound is to determine its effect on cell viability and proliferation.[1] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for this purpose.[4] This assay provides a quantitative measure of metabolically active cells, offering a robust initial screening for cytotoxic effects.

Principle of the MTT Assay

The MTT assay is predicated on the ability of mitochondrial reductase enzymes in living cells to convert the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This formazan is then solubilized, and its concentration is determined by spectrophotometric analysis.

Detailed Experimental Protocol: MTT Assay

1. Cell Culture and Seeding:

  • Select appropriate human cancer cell lines for the initial screening. Common choices include MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).[1]

  • Culture the selected cell lines in a suitable medium, such as RPMI 1640, supplemented with fetal calf serum (FCS) and antibiotics.[1]

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[1]

  • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere and enter the exponential growth phase, typically overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution to create a range of working concentrations. It is crucial to include a vehicle control (DMSO alone) to account for any solvent-induced effects.

  • Remove the culture medium from the 96-well plates and add the various concentrations of the test compound.

3. Incubation:

  • Incubate the treated cells for a defined period, typically 24, 48, or 72 hours, to assess both acute and longer-term cytotoxic effects.

4. MTT Addition and Formazan Solubilization:

  • Following the incubation period, carefully remove the medium containing the test compound.

  • Add fresh medium containing MTT solution (typically at a final concentration of 0.5 mg/mL) to each well.[4]

  • Incubate the plates for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.[4]

  • After this incubation, remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[4]

5. Data Acquisition and Analysis:

  • Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.[5]

  • Calculate cell survival using the following formula:

    • Survival (%) = [((absorbance of treated cells - absorbance of culture medium) / (absorbance of untreated cells - absorbance of culture medium))] × 100.[5]

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined from the dose-response curve.

Visualizing the MTT Assay Workflow

MTT_Workflow A Cell Seeding in 96-well Plate B Overnight Incubation (Adhesion) A->B C Compound Treatment (Varying Concentrations) B->C D Incubation (24-72h) C->D E Addition of MTT Solution D->E F Incubation (2-4h) (Formazan Formation) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Measurement (570 nm) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Delving Deeper: Mechanistic Insights into Cytotoxicity

While the MTT assay provides a robust measure of overall cytotoxicity, it does not elucidate the mechanism of cell death. To gain a more comprehensive understanding of the toxicological profile of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, it is essential to investigate whether cell death occurs via apoptosis or necrosis.

Apoptosis vs. Necrosis: A Critical Distinction
  • Apoptosis: A programmed and highly regulated form of cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of caspases. It is generally a non-inflammatory process.

  • Necrosis: A form of cell death resulting from acute cellular injury, characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.

Experimental Protocols for Mechanistic Elucidation

1. Cell Cycle Analysis:

  • Rationale: Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phases).[4]

  • Methodology:

    • Treat cells with the test compound at its IC50 concentration for a defined period (e.g., 48 hours).[4]

    • Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle.

2. Apoptosis-Related Assays:

  • Rationale: Investigating the induction of apoptosis is crucial for understanding the mode of action of a potential anticancer agent.[6]

  • Methodology (Annexin V/PI Staining):

    • Treat cells with the test compound.

    • Stain the cells with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis) and PI (which enters cells with compromised membranes, indicative of late apoptosis or necrosis).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Visualizing the Apoptosis Detection Workflow

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis A Seed Cells B Treat with N-(4-ethoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine A->B C Harvest Cells B->C D Stain with Annexin V-FITC and PI C->D E Flow Cytometry Analysis D->E F Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) E->F

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Part 3: Investigating Oxidative Stress

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Thiazole derivatives have been investigated for their potential to both induce and scavenge free radicals.[1] Therefore, assessing the impact of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine on cellular oxidative stress is a critical component of its toxicity profile.

DPPH Radical Scavenging Assay
  • Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DP.PH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

  • Methodology:

    • Prepare a solution of the test compound in a suitable solvent (e.g., methanol).

    • Mix the compound solution with a methanolic solution of DPPH radical.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.

Data Summary and Interpretation

A comprehensive toxicity profile requires the systematic collection and clear presentation of quantitative data.

Assay Endpoint Measured Key Parameter(s) Typical Cell Lines
MTT Assay Cell Viability/Metabolic ActivityIC50 (µM)MCF-7, HepG2, A549, L929[1][7]
Cell Cycle Analysis DNA Content% of cells in G1, S, G2/M phasesMDA-MB-231[4]
Annexin V/PI Staining Apoptosis/Necrosis% of apoptotic and necrotic cellsVarious cancer cell lines
DPPH Assay Radical Scavenging Activity% Radical ScavengingN/A (cell-free assay)

Potential Mechanisms of Toxicity for Thiazole Derivatives

While direct data for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not extensively available, the broader class of thiazole derivatives has been shown to exert cytotoxic effects through various mechanisms, which should be considered during the investigation of this specific compound. These potential mechanisms include:

  • Inhibition of Key Enzymes: Thiazole derivatives have been identified as inhibitors of enzymes such as acetylcholinesterase, carbonic anhydrases, and various kinases.[1]

  • VEGFR-2 Inhibition: Some thiazole derivatives have demonstrated the ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which can lead to cytotoxic effects in cancer cells.[4]

  • Induction of Apoptosis: Many cytotoxic thiazole compounds have been shown to induce apoptosis in cancer cell lines.[6]

  • DNA Damage: Certain steroidal thiazoles have been found to cause DNA breakage in cancer cells, potentially through the generation of reactive oxygen species.[5]

Conclusion

The in-depth technical guide outlined above provides a robust framework for the comprehensive evaluation of the in vitro toxicity profile of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in mammalian cell culture. By employing a multi-faceted approach that combines primary cytotoxicity screening with mechanistic assays, researchers can generate high-quality, reliable data. This information is critical for making informed decisions regarding the future development of this and other novel thiazole derivatives for potential therapeutic applications. The emphasis on understanding the "why" behind the "how" of these experimental protocols will ultimately lead to a more profound and actionable understanding of the compound's cellular effects.

References

  • BenchChem. (n.d.). Preliminary In-Vitro Screening of Thiazole-Based Compounds: A Technical Guide.
  • El-Sayed, N. F., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry, 14(9), 1814. Retrieved from [Link]

  • de Souza, A. C. B., et al. (2021). Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diarylated Thiazoles. Journal of the Brazilian Chemical Society, 32(8), 1667-1677. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. Retrieved from [Link]

  • Shamsuzzaman, et al. (2014). IN VITRO CYTOTOXICITY AND GENOTOXICITY EVALUATION OF NEWLY SYNTHESIZED STEROIDAL THIAZOLES. Bibliomed. Retrieved from [Link]

  • IAEA. (n.d.). SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 135-144. Retrieved from [Link]

  • Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 472-479. Retrieved from [Link]

  • Jan, M. S., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364535. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminoth...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazoline core appended with a 4-ethoxyphenyl group. This structural motif is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole scaffold in a variety of biologically active molecules. The physicochemical properties of this compound, specifically its molecular weight, lipophilicity (logP), and solubility, are fundamental parameters that govern its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed examination of these core properties, offering both established data and predictive insights to support research and development efforts.

Core Physicochemical Data

A summary of the key physicochemical parameters for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.

PropertyValueData TypeSource
Molecular Weight 222.31 g/mol Experimental[1]
logP 2.35Predicted[2]
Aqueous Solubility Data not available--
Analog Solubility>35.4 µg/mL at pH 7.4Experimental[3]

Note: The solubility data provided is for the structural analog N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, which contains a six-membered thiazinane ring instead of a five-membered thiazolidine ring. This value is provided as an estimation due to the absence of experimental data for the target compound.

Elucidation of Physicochemical Properties

Molecular Weight

The molecular weight of a compound is a fundamental and intrinsic property, calculated from the atomic weights of its constituent atoms. For N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, with the chemical formula C₁₁H₁₄N₂OS, the experimentally confirmed molecular weight is 222.31 g/mol .[1] This value is critical for all stoichiometric calculations, including the preparation of solutions of known molarity and the interpretation of various analytical data.

Lipophilicity (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically octan-1-ol and water. The logarithm of this value, logP, is a widely used metric of lipophilicity in drug design. A balanced logP is often crucial for effective drug absorption and transport across biological membranes.

Solubility

Aqueous solubility is a critical determinant of a drug candidate's therapeutic potential, impacting its dissolution rate and subsequent absorption. To date, no experimentally determined aqueous solubility data for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been published.

Insight can be gleaned from its structural analog, N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. This compound exhibits an experimental aqueous solubility of >35.4 µg/mL at pH 7.4 .[3] Given the structural similarities, it is reasonable to infer that N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine possesses a comparable, if not slightly different, solubility profile. The presence of the basic 2-amino-thiazoline moiety suggests that the compound's solubility will be pH-dependent, with increased solubility at lower pH values due to the formation of a protonated, more polar species. The 2-aminothiazole scaffold, while a valuable pharmacophore, has been associated with poor water solubility in some contexts, a factor that should be considered in formulation development.[4]

Experimental Protocols

The following sections detail standardized, step-by-step methodologies for the experimental determination of the physicochemical properties discussed.

Determination of Molecular Weight (Mass Spectrometry)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is employed.

  • Ionization: Electrospray ionization (ESI) is typically used for this class of compounds to generate protonated molecular ions [M+H]⁺.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

  • Data Interpretation: The monoisotopic mass of the [M+H]⁺ ion is used to calculate the neutral molecular weight.

Determination of logP (Shake-Flask Method)
  • System Preparation: A biphasic system of n-octanol and water is prepared and mutually saturated.

  • Sample Introduction: A known amount of the compound is dissolved in one of the phases.

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
  • Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature until equilibrium is achieved (typically 24-48 hours).

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined by a validated analytical method (e.g., HPLC-UV).

  • Result Expression: The solubility is expressed in units of mass per volume (e.g., µg/mL or mg/L) or molarity.

Structure-Property Relationships

The interplay between the chemical structure of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its key physicochemical properties is a critical aspect of its molecular design. The following diagram illustrates these relationships and their implications for drug development.

G Structure-Property Relationship for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine cluster_0 Chemical Structure cluster_1 Physicochemical Properties cluster_2 Implications in Drug Development Structure N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Thiazoline 4,5-dihydro-1,3-thiazol-2-amine (Basic, Polar) Structure->Thiazoline Core Ethoxyphenyl 4-ethoxyphenyl (Lipophilic, Aromatic) Structure->Ethoxyphenyl Substituent MW Molecular Weight (222.31 g/mol) Structure->MW Solubility Aqueous Solubility (pH-dependent) Thiazoline->Solubility Increases (at low pH) LogP logP (~2.35) Ethoxyphenyl->LogP Increases Ethoxyphenyl->Solubility Decreases Absorption Absorption LogP->Absorption Influences Solubility->Absorption Influences ADME ADME Profile Bioavailability Bioavailability Absorption->Bioavailability Distribution Distribution Distribution->ADME Bioavailability->ADME

Caption: Interplay of structure, properties, and drug development implications.

Conclusion

This technical guide has provided a focused analysis of the molecular weight, logP, and solubility of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. While a definitive experimental dataset for all properties is not yet available, the combination of confirmed data, robust computational predictions, and comparative analysis with a close structural analog offers a valuable and scientifically grounded profile of this compound. The moderate lipophilicity and potential for pH-dependent aqueous solubility suggest that this molecule possesses a promising foundation for further investigation as a drug candidate. The provided experimental protocols serve as a standardized framework for future empirical validation of these crucial physicochemical parameters.

References

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]2]

  • Krystof, V., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580. [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved from [Link]3]

Sources

Foundational

Unveiling the Target: A Technical Guide to the Biological Activity of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delineates the current understanding of the biological target and mechanism of action for the compound N-(4-ethoxyphenyl)-4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the biological target and mechanism of action for the compound N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Emerging evidence strongly suggests that this molecule functions as an inhibitor of the Ubiquitin-Conjugating Enzyme E2 N (UBE2N) , a pivotal enzyme in cellular signaling pathways implicated in cancer and inflammatory diseases. This document provides a comprehensive overview of UBE2N, the rationale for its targeting, and detailed experimental protocols for validating the interaction and elucidating the downstream consequences of its inhibition by N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its analogs.

Introduction: The Emerging Significance of UBE2N in Disease

The ubiquitin-proteasome system is a critical regulator of protein homeostasis and signal transduction. Within this system, the E2 ubiquitin-conjugating enzymes play a crucial role in transferring ubiquitin to substrate proteins, thereby dictating their fate. UBE2N, also known as Ubc13, is a unique E2 enzyme that, in conjunction with its co-enzyme UBE2V1 or UBE2V2, exclusively assembles lysine 63 (K63)-linked polyubiquitin chains. Unlike the canonical K48-linked chains that target proteins for proteasomal degradation, K63-linked polyubiquitination is a non-degradative signal that serves as a scaffold for the assembly of signaling complexes.

This distinct function places UBE2N at the heart of several critical signaling pathways, most notably the activation of nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK).[1] Dysregulation of these pathways is a hallmark of numerous pathologies, including various cancers and chronic inflammatory disorders, making UBE2N a highly attractive therapeutic target.

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: A Putative UBE2N Inhibitor

While direct enzymatic assays for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine are not yet extensively published, compelling evidence for its biological target stems from the well-characterized UBE2N inhibitor, NSC697923 . The structural similarities between N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and the broader class of thiazole-containing inhibitors suggest a shared mechanism of action.

NSC697923 has been demonstrated to selectively inhibit UBE2N, leading to the suppression of NF-κB signaling and the induction of apoptosis in cancer cells.[2][3] The thiazole core is a common scaffold in medicinal chemistry, known for its ability to engage in specific interactions with protein targets. It is hypothesized that the 2-aminothiazole moiety of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine mimics a key interaction motif required for UBE2N's catalytic activity.

Mechanism of Action: Disrupting the Ubiquitination Cascade

The proposed mechanism of action for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine involves the direct inhibition of UBE2N's enzymatic function. By binding to UBE2N, the compound is thought to prevent the formation of the UBE2N-ubiquitin thioester intermediate, a critical step in the transfer of ubiquitin to a substrate protein. This disruption of K63-linked polyubiquitination has profound downstream effects on cellular signaling.

The UBE2N Signaling Pathway

The inhibition of UBE2N by N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is predicted to interrupt the following signaling cascade:

UBE2N_Pathway cluster_inhibition Inhibition cluster_ubiquitination K63-linked Polyubiquitination cluster_downstream Downstream Signaling Inhibitor N-(4-ethoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine UBE2N UBE2N/Ubc13 Inhibitor->UBE2N Inhibits K63_Ub K63-linked Polyubiquitin Chains UBE2N->K63_Ub Catalyzes UBE2V UBE2V1/V2 UBE2V->UBE2N Co-enzyme E3 E3 Ligase (e.g., TRAF6) Substrate Substrate Protein (e.g., TRAF6, NEMO) E3->Substrate Recruits Substrate->K63_Ub is Ubiquitinated TAK1 TAK1 Complex K63_Ub->TAK1 Activates IKK IKK Complex TAK1->IKK Activates JNK JNK Activation TAK1->JNK Activates NFkB NF-κB Activation IKK->NFkB Cellular_Response Cellular Responses (Inflammation, Survival, Proliferation) NFkB->Cellular_Response JNK->Cellular_Response

Figure 1: Proposed signaling pathway of UBE2N and its inhibition.

Experimental Protocols for Target Validation and Characterization

To rigorously validate UBE2N as the biological target of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and to characterize its inhibitory effects, a series of well-established experimental protocols should be employed.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

Experimental Workflow:

CETSA_Workflow Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Compound_Treatment 2. Compound Treatment (Vehicle vs. Inhibitor) Cell_Culture->Compound_Treatment Heat_Shock 3. Heat Shock (Temperature Gradient) Compound_Treatment->Heat_Shock Cell_Lysis 4. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) Cell_Lysis->Centrifugation Protein_Analysis 6. Protein Analysis (Western Blot for UBE2N) Centrifugation->Protein_Analysis Data_Analysis 7. Data Analysis (Melting Curve Shift) Protein_Analysis->Data_Analysis

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture: Culture the chosen cell line (e.g., a cancer cell line with high UBE2N expression) to 80-90% confluency.

  • Compound Treatment: Treat cells with either vehicle control or varying concentrations of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for a predetermined time.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of UBE2N by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble UBE2N as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

In Vitro Ubiquitination Assay

This assay directly measures the enzymatic activity of UBE2N and its inhibition by the compound.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, UBE2N/UBE2V1 complex, E3 ligase (e.g., TRAF6), and ubiquitin in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine or vehicle control to the reaction mixtures.

  • Initiation of Reaction: Initiate the ubiquitination reaction by adding ATP.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the formation of polyubiquitin chains by Western blotting using an anti-ubiquitin antibody.

  • Data Analysis: Quantify the intensity of the polyubiquitin chain smear to determine the IC50 value of the inhibitor.

Quantitative Data and Structure-Activity Relationship (SAR)

To fully characterize N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine as a UBE2N inhibitor, it is crucial to determine its potency and selectivity.

Table 1: Key Quantitative Parameters for Inhibitor Characterization

ParameterDescriptionExperimental Method
IC50 The concentration of inhibitor required to reduce the enzymatic activity by 50%.In Vitro Ubiquitination Assay
Ki The inhibition constant, representing the binding affinity of the inhibitor to the enzyme.Enzyme Kinetics
EC50 The concentration of inhibitor that gives half-maximal response in a cell-based assay.Cell-Based Reporter Assay (e.g., NF-κB luciferase)
Selectivity The degree to which the inhibitor affects UBE2N compared to other E2 enzymes.In Vitro Ubiquitination Assays with a panel of E2s

Further structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, will be instrumental in optimizing its potency and selectivity.

Conclusion and Future Directions

The available evidence strongly points to UBE2N as the primary biological target of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Its ability to inhibit the formation of K63-linked polyubiquitin chains positions it as a promising lead compound for the development of novel therapeutics for cancer and inflammatory diseases. Future research should focus on definitively confirming this target engagement through rigorous biochemical and cellular assays, elucidating the detailed SAR to improve its pharmacological properties, and evaluating its efficacy in preclinical disease models.

References

  • Cheng, J., Fan, Y. H., Xu, X., et al. (2014). A small-molecule inhibitor of UBE2N induces neuroblastoma cell death via activation of p53 and JNK pathways. Cell Death & Disease, 5(2), e1079. [Link]

  • Pulvino, M., Liang, Y., Oleksyn, D., et al. (2012). Inhibition of proliferation and survival of diffuse large B-cell lymphoma cells by a small-molecule inhibitor of the ubiquitin-conjugating enzyme Ubc13-Uev1A. Blood, 120(8), 1668–1677. [Link]

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a substituted 2-aminothiazoline derivative. The 2-aminothiazole and its dihy...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, a substituted 2-aminothiazoline derivative. The 2-aminothiazole and its dihydro counterparts are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the N-(4-ethoxyphenyl)thiourea intermediate from 4-ethoxyaniline, followed by a cyclocondensation reaction with 1,2-dibromoethane. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for product purification and characterization, ensuring a reproducible and reliable outcome.

Introduction

The 2-aminothiazoline ring system is a privileged heterocyclic motif frequently incorporated into pharmacologically active molecules. Its derivatives are known to possess diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The target compound, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, combines this core with an ethoxyphenyl substituent, a common feature in many therapeutic agents that can modulate pharmacokinetic and pharmacodynamic properties.

The synthetic strategy detailed herein follows a robust and well-established pathway based on the principles of the Hantzsch thiazole synthesis.[5] The procedure is divided into two primary stages:

  • Synthesis of the Thiourea Intermediate: Formation of N-(4-ethoxyphenyl)thiourea from the commercially available 4-ethoxyaniline.

  • Cyclocondensation: Reaction of the thiourea intermediate with 1,2-dibromoethane to construct the target 4,5-dihydro-1,3-thiazol-2-amine ring.

This document serves as a practical guide, providing not only the procedural steps but also the underlying chemical principles to empower researchers to adapt and troubleshoot the synthesis as needed.

Reaction Scheme and Mechanism

The overall synthesis proceeds as depicted in the following scheme:

G cluster_0 Part A: Thiourea Synthesis cluster_1 Part B: Cyclocondensation 4-ethoxyaniline plus1 + NH4SCN_HCl NH4SCN, conc. HCl (in situ HSCN formation) plus2 + dibromoethane FinalProduct FinalProduct dibromoethane->FinalProduct NaOAc, Ethanol Reflux Thiourea Thiourea

Sources

Application

Dissolving N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in DMSO for In Vitro Assays: An Application Guide

Introduction N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a small molecule of interest in various research and drug discovery programs. The successful execution of in vitro assays hinges on the reliable and repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a small molecule of interest in various research and drug discovery programs. The successful execution of in vitro assays hinges on the reliable and reproducible preparation of test compound solutions. This guide provides a detailed protocol and best practices for dissolving N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in dimethyl sulfoxide (DMSO), a common solvent for such applications. The focus is on ensuring compound integrity, maximizing solubility, and minimizing potential artifacts in downstream biological assays.

Physicochemical Properties

A foundational understanding of the compound's properties is crucial for effective handling.

PropertyValueSource
CAS Number 145621-51-8[1][2]
Molecular Formula C11H14N2OS[1]
Molecular Weight 222.31 g/mol [1]

The Critical Role of DMSO in In Vitro Assays

DMSO is a powerful and versatile solvent, widely used for its ability to dissolve a broad range of organic compounds.[3] However, its use requires careful consideration to avoid experimental complications.

Key Considerations:

  • Purity and Handling: Always use high-purity, anhydrous DMSO to prevent compound degradation through hydrolysis.[4] DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[5] Store it in tightly sealed, amber glass bottles in a cool, dry, and dark place.[5][6]

  • Cytotoxicity: DMSO can be toxic to cells at higher concentrations. For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5%, with a widely recommended upper limit of 0.1% for sensitive cell lines or long-term exposure.[7][8][9][10] It is imperative to determine the tolerance of your specific cell line to DMSO through vehicle control experiments.

  • Assay Interference: High concentrations of DMSO can interfere with assay components and enzyme kinetics.[3] Maintaining a consistent, low final DMSO concentration across all experimental conditions is crucial for data integrity.

Protocol for Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in DMSO.

Materials:

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 222.31 g/mol * (1000 mg / 1 g) = 2.2231 mg

  • Weigh the compound:

    • Accurately weigh 2.22 mg of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine into a sterile microcentrifuge tube or amber glass vial.

  • Add DMSO:

    • Add 1 mL of anhydrous, high-purity DMSO to the tube containing the compound.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[3]

    • Visually inspect the solution against a light source to ensure no particulates are present.

    • If the compound does not readily dissolve, gentle warming in a 37°C water bath or brief sonication can be employed.[3] However, be cautious as heat can potentially degrade some compounds.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[3][11]

    • Store the aliquots at -20°C or -80°C, protected from light.[4]

Workflow for Stock Solution Preparation and Use

G cluster_prep Stock Solution Preparation cluster_use Assay Preparation weigh 1. Weigh Compound (2.22 mg) add_dmso 2. Add Anhydrous DMSO (1 mL) weigh->add_dmso dissolve 3. Vortex to Dissolve (Gentle warming/sonication if needed) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C / -80°C (Protected from light) aliquot->store thaw 6. Thaw a Single Aliquot store->thaw Use in Experiment serial_dilute 7. Serial Dilution in 100% DMSO (for dose-response) thaw->serial_dilute final_dilute 8. Final Dilution in Assay Medium (Ensure final DMSO < 0.5%) serial_dilute->final_dilute add_to_assay 9. Add to In Vitro Assay final_dilute->add_to_assay

Caption: Workflow for preparing and using a DMSO stock solution.

Stability Considerations for Thiazole Compounds

Thiazole-containing compounds can be susceptible to degradation, and proper storage is critical for reproducible results.

  • Oxidation: The sulfur atom in the thiazole ring can be oxidized. Storing stock solutions under an inert atmosphere (e.g., argon or nitrogen) can minimize this risk, especially for long-term storage.[4]

  • Hydrolysis: The use of anhydrous DMSO and tightly sealed containers is essential to prevent water-mediated hydrolysis of the compound.[4]

  • Photodegradation: Protect solutions from light by using amber vials or by storing them in the dark.[12]

Best Practices for Use in Cell-Based Assays

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of the assay medium with the same final concentration of DMSO used to deliver the compound. This allows for the assessment of any effects of the solvent on the biological system.[3]

  • Serial Dilutions: For creating dose-response curves, it is best practice to perform serial dilutions of the high-concentration stock solution in 100% DMSO first.[3] Then, a small volume of each DMSO dilution is added to the assay medium to achieve the final desired concentrations. This ensures that the final DMSO concentration remains constant across all compound concentrations tested.

  • Solubility in Aqueous Media: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous assay buffers.[3] It is advisable to visually inspect the final diluted solutions for any signs of precipitation. If precipitation occurs, a lower stock concentration or the use of co-solvents may be necessary.

Conclusion

References

  • What is the best right way of storing DMSO in research lab? - ResearchGate. (2015, June 10). Retrieved from [Link]

  • What is the best way of storing a DMSO in a research lab? - Quora. (2018, October 9). Retrieved from [Link]

  • DMSO in cell based assays - Scientist Solutions. (2025, January 16). Retrieved from [Link]

  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? | ResearchGate. (2016, January 1). Retrieved from [Link]

  • How to store 99.9% DMSO properly? - Blog. (2025, May 23). Retrieved from [Link]

  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions - dmsostore. (2024, May 15). Retrieved from [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing. (2023, November 24). Retrieved from [Link]

  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25). Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]

  • How DMSO aliquot should be stored ? | ResearchGate. (2023, May 21). Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (n.d.). Retrieved from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). Retrieved from [Link]

  • What's the step-by-step process to make small volumes of diluted DMSO, like 10 ml at 2.5%, 5%, and 10%, using a simple formula? - Quora. (2026, February 26). Retrieved from [Link]

  • How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016, January 14). Retrieved from [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors | ACS Omega - ACS Publications. (2022, September 7). Retrieved from [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC. (2024, December 8). Retrieved from [Link]

  • N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine - NextSDS. (n.d.). Retrieved from [Link]

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | Chemsrc. (2026, February 26). Retrieved from [Link]

  • N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine - PMC. (n.d.). Retrieved from [Link]

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Abstract This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and subsequent validation of a simple, precise, and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantification of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in research and quality control settings. The development strategy was based on the physicochemical properties of the analyte, leading to a robust method that was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Scientific Principles & Analyte Characterization

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's chemical properties and its interaction with the stationary and mobile phases. The target analyte, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, possesses distinct features that guide the methodological approach.

  • Structure and Physicochemical Properties:

    • Molecular Formula: C₁₂H₁₆N₂OS[4]

    • Molecular Weight: 236.34 g/mol [4]

    • Key Functional Groups: The structure includes a hydrophobic ethoxyphenyl group, a polar thiazoline ring, and a secondary amine.

    • Predicted Hydrophobicity: The calculated XLogP3 value is approximately 2.4, indicating moderate hydrophobicity.[4] This property makes the molecule an ideal candidate for reverse-phase chromatography, where it can interact sufficiently with a non-polar stationary phase.[5][6]

    • UV Absorbance: The presence of the substituted benzene ring provides a chromophore, making UV detection a suitable and straightforward choice for quantification.[7]

    • Ionization: The secondary amine group is basic and will be protonated at acidic pH. Controlling the mobile phase pH is therefore critical to ensure consistent ionization, which in turn stabilizes retention time and improves peak shape by minimizing undesirable interactions with residual silanols on the silica-based column packing.[6]

Method Development Strategy & Protocol

Our strategy follows a logical progression from initial screening to final validation, ensuring the final method is fit for its intended purpose.

MethodDevelopmentWorkflow Analyte Analyte Characterization (LogP, pKa, UV Scan) Screening Column & Mobile Phase Screening (C18 vs Phenyl, ACN vs MeOH) Analyte->Screening Informs Initial Choices Optimization Method Optimization (Isocratic/Gradient, pH, Flow Rate) Screening->Optimization Selects Best Components SST System Suitability Testing (Establish Criteria) Optimization->SST Defines Final Method Validation Full Method Validation (ICH Q2(R1)) SST->Validation Confirms System Readiness

Caption: Method Development Workflow

Instrumentation & Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent.

  • Software: Agilent OpenLab CDS (or equivalent).

  • Reagents:

    • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).

    • Orthophosphoric acid (85%, analytical grade).

    • Water (HPLC grade, 18.2 MΩ·cm).

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.5 with orthophosphoric acid. The final mobile phase is a mixture of this buffer and acetonitrile in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL for the calibration curve).

Initial Chromatographic Conditions & Optimization
  • Column Selection: A C18 column was chosen as the primary stationary phase due to its versatility and proven effectiveness in retaining moderately hydrophobic compounds.[8]

  • Wavelength (λmax) Determination: A 20 µg/mL solution of the analyte was scanned from 200 to 400 nm using the DAD. The wavelength of maximum absorbance was identified at 268 nm , which was selected for quantification to ensure maximum sensitivity.

  • Mobile Phase Optimization:

    • Organic Modifier: Both acetonitrile and methanol were tested. Acetonitrile provided a sharper peak shape and a shorter retention time compared to methanol at the same concentration, and was therefore selected.

    • Buffer pH: The pH was evaluated at 3.5, 5.0, and 7.0. A pH of 3.5 yielded the most symmetrical peak, likely by ensuring the complete protonation of the analyte's amine group.[6]

    • Composition: An isocratic elution was preferred for simplicity and robustness. The ratio of phosphate buffer to acetonitrile was optimized to achieve a retention time of approximately 6-8 minutes, providing a good balance between analysis time and resolution from the solvent front. A 55:45 (v/v) ratio of buffer to acetonitrile was found to be optimal.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified.[9] This is accomplished by performing five replicate injections of a working standard (e.g., 50 µg/mL) and evaluating the parameters against established criteria.[10][11][12]

ParameterFormulaAcceptance Criteria
Tailing Factor (T) T = W₀.₀₅ / 2fT ≤ 1.5
Theoretical Plates (N) N = 16 (tᵣ / W)²N > 2000
% RSD of Peak Area (Std Dev / Mean) * 100≤ 2.0%
% RSD of Retention Time (Std Dev / Mean) * 100≤ 1.0%
W₀.₀₅ = peak width at 5% height; f = distance from peak front to midpoint at 5% height; tᵣ = retention time; W = peak width at base.

Final Optimized Chromatographic Method

The following table summarizes the final instrumental parameters for the quantification of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

ParameterCondition
Column Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm)
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.5) : Acetonitrile (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 268 nm
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R1))

The optimized method was validated to demonstrate its suitability for its intended purpose, following the ICH Q2(R1) guideline.[1][2][13] The objective of validation is to confirm that the procedure is specific, linear, accurate, precise, and robust.[1]

ValidationProcess cluster_core Core Validation Parameters Specificity Specificity (Analyte vs. Placebo/Impurities) Linearity Linearity & Range (Calibration Curve, r²) Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise) Precision->Limits Robustness Robustness (Varying Parameters) Limits->Robustness Validated Validated Method Robustness->Validated

Caption: ICH Q2(R1) Validation Workflow

Specificity
  • Protocol: Inject solutions of the mobile phase (blank), a placebo (if a formulation is being tested), and a standard solution of the analyte. The method is considered specific if no interfering peaks are observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range
  • Protocol: Prepare a series of at least five standard solutions across a range of 1-100 µg/mL. Inject each solution in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a spike-recovery study. Prepare samples at three concentration levels (e.g., 25, 50, and 75 µg/mL) in triplicate. Spike a known quantity of analyte into a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration. Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Precision
  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of a standard solution (e.g., 50 µg/mL) on the same day, under the same conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determine LOD and LOQ based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions of the analyte.

  • Acceptance Criteria:

    • LOD: The concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%).

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (retention time, peak area, tailing factor).

    • Flow rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile phase pH: ± 0.2 units (pH 3.3 and 3.7).

    • Column temperature: ± 2 °C (28 °C and 32 °C).

  • Acceptance Criteria: The system suitability parameters should remain within the established limits, and the %RSD of the results should not be significantly affected.

Example Data & Results

The following tables present hypothetical data that is representative of a successful validation.

Table 1: Linearity Results

Concentration (µg/mL) Mean Peak Area (n=3)
1.0 25,150
10.0 253,800
25.0 635,450
50.0 1,271,500
75.0 1,905,600
100.0 2,542,100

| Result | r² = 0.9998 |

Table 2: Accuracy (Spike Recovery)

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 40.0 39.7 99.3%
100% 50.0 50.3 100.6%
120% 60.0 59.5 99.2%

| Result | | Mean Recovery | 99.7% |

Table 3: Precision Results

Precision Type Parameter Result (%RSD, n=6)
Repeatability Peak Area 0.85%

| Intermediate Precision | Peak Area | 1.12% |

Conclusion

The HPLC-UV method described in this application note is simple, rapid, and robust for the quantification of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The method was developed based on the analyte's physicochemical properties and was fully validated according to ICH Q2(R1) guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This validated method is suitable for routine analysis in research and quality control environments.

References

  • NextSDS. N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Available from: [Link]

  • PubMed. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. Available from: [Link]

  • ACS Publications. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Available from: [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • PubChem. N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Available from: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • AIP Publishing. An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. Available from: [Link]

  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available from: [Link]

  • National Center for Biotechnology Information. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

  • International Journal of Research and Applied Science & Engineering Technology. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available from: [Link]

  • MDPI. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Available from: [Link]

  • Lab Manager. System Suitability Testing: Ensuring Reliable Results. Available from: [Link]

  • NextSDS. N-(2-ethylphenyl)-4,5-dihydro-1,3-thiazol-2-amine. Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. Available from: [Link]

  • Resolian. HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

Sources

Application

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in vivo dosing and administration guidelines

An In-Depth Guide to the In Vivo Evaluation of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Application Notes and Protocols Disclaimer: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a novel chemical entity...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vivo Evaluation of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: Application Notes and Protocols

Disclaimer: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a novel chemical entity with limited publicly available in vivo data. This document provides a comprehensive framework and best-practice protocols for initiating in vivo studies based on the chemical properties of its structural class and established principles of pharmacology and toxicology. All protocols must be adapted and validated by the end-user and performed in accordance with institutional and national guidelines for animal welfare.

Introduction: The Scientific Context

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and neuroactive properties.[1][2] N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to this promising class of small molecules. Its structure, featuring an ethoxyphenyl group, suggests potential lipophilicity, which presents both opportunities for membrane permeability and challenges for aqueous solubility and bioavailability.[3]

This guide is designed for researchers, scientists, and drug development professionals embarking on the preclinical in vivo characterization of this compound. It provides a logical, step-by-step progression from initial compound assessment and formulation to the design of foundational pharmacokinetic and dose-finding studies. The causality behind each experimental choice is explained to empower researchers to make informed decisions and troubleshoot common challenges.

PART 1: Compound Profile and Pre-Formulation Assessment

Before any in vivo experiment, a thorough understanding of the compound's physicochemical properties and safety profile is paramount. This initial characterization is the foundation upon which all subsequent, resource-intensive animal studies are built.

Physicochemical Properties

A comprehensive characterization provides the necessary data to select an appropriate formulation strategy. Many new chemical entities are poorly water-soluble, a factor that can severely limit oral bioavailability.[4]

PropertyPredicted/Typical ValueSignificance for In Vivo Studies
Molecular Weight ~222.3 g/mol Influences diffusion and membrane transport.
LogP (Lipophilicity) Moderately Lipophilic (Est. 2.0-3.5)Suggests good membrane permeability but poor aqueous solubility. A LogP > 5 can indicate absorption challenges.[3]
Aqueous Solubility Likely Low (<10 µg/mL)Critical determinant of oral absorption. Poor solubility often necessitates enabling formulations.[4][5]
pKa Basic (amine group)Determines the ionization state in the gastrointestinal tract, affecting both solubility and permeability.
Chemical Stability To be determined (TBD)Stability at different pH values and in biological matrices (plasma, microsomes) is crucial for interpreting PK and efficacy data.
Safety, Handling, and Hazard Communication

Structurally related aminothiazole compounds have documented hazard profiles.[6][7][8] Therefore, appropriate precautions are essential.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Hazard Profile (Assumed based on analogs):

    • Acute Oral Toxicity: May be harmful if swallowed.[5][8]

    • Skin/Eye Irritation: May cause skin and serious eye irritation.[5][6]

    • Respiratory Irritation: May cause respiratory tract irritation.[5][8]

  • Material Safety Data Sheet (MSDS): Always consult the supplier-provided MSDS for the most accurate and detailed safety information before handling the compound.

PART 2: Formulation Development for In Vivo Administration

The primary goal of formulation is to deliver a consistent and bioavailable dose of the drug to the animal. For poorly soluble compounds like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, the choice of vehicle is a critical experimental variable.[9]

Protocol 2.1: Vehicle Screening and Selection

Objective: To identify a simple, non-toxic vehicle that can solubilize or uniformly suspend the compound for administration.

Materials:

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine powder

  • Common solvents: Dimethyl sulfoxide (DMSO), Ethanol (EtOH), N,N-Dimethylformamide (DMF)

  • Surfactants/Solubilizers: Tween® 80, Kolliphor® EL (Cremophor® EL), PEG 400

  • Suspending agents: Carboxymethylcellulose (CMC, 0.5% w/v in water), Hydroxypropyl methylcellulose (HPMC)

  • Oils (for lipid-based formulations): Sesame oil, Corn oil

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Procedure:

  • Initial Solubility Test: Attempt to dissolve the compound at the target concentration (e.g., 1-10 mg/mL) in various GRAS (Generally Recognized As Safe) solvents and vehicles.

  • Co-Solvent Systems: If solubility in a single vehicle is poor, test co-solvent systems. A common approach for an initial intravenous (IV) or intraperitoneal (IP) formulation is to first dissolve the compound in a minimal amount of an organic solvent (e.g., DMSO, <10% of final volume) and then dilute it with a surfactant/aqueous system (e.g., 10% Tween® 80, 80% Saline).

  • Suspensions for Oral Dosing (PO): If the compound is not readily soluble, creating a fine, uniform suspension is the preferred method for oral administration.

    • Weigh the required amount of compound.

    • Add a small amount of 0.5% (w/v) CMC solution and triturate with a mortar and pestle to form a smooth paste. This step is critical to wet the powder and prevent clumping.

    • Gradually add the remaining vehicle volume while continuously mixing to achieve a homogenous suspension.

  • Visual Inspection: Observe the final formulation under a microscope. Look for precipitation, crystallization, or aggregation. The formulation should remain stable for the duration of the planned dosing period.

Causality and Experimental Choice: The selection of a formulation strategy is a balance between solubilization capacity and potential toxicity of the excipients. Simple aqueous suspensions are often preferred for initial oral studies due to their low toxicity and physiological relevance.[10]

Diagram: Formulation Selection Workflow

G A Start: Determine Target Dose & Route of Administration B Assess Aqueous Solubility at Target Concentration A->B C Soluble? B->C D Use Simple Aqueous Vehicle (Saline, PBS) C->D Yes E Test Co-Solvent Systems (e.g., DMSO/PEG/Saline) C->E No J Proceed to Dosing D->J F Soluble & Stable? E->F G Prepare Suspension (e.g., 0.5% CMC) F->G No F->J Yes I Stable & Homogenous? G->I H Test Lipid-Based Formulations (e.g., Oil, SEDDS) H->F K Re-evaluate Compound or Consider Advanced Formulation (Nanosuspension, Solid Dispersion) H->K If Unsuccessful I->H No I->J Yes

Caption: Decision workflow for selecting an appropriate in vivo formulation vehicle.

PART 3: In Vivo Dose-Range Finding and Maximum Tolerated Dose (MTD)

The first in vivo study aims to identify a range of doses that are tolerated by the animal, which will inform the dose selection for subsequent PK and efficacy studies. This is often referred to as a dose-range finding (DRF) or maximum tolerated dose (MTD) study.[11] The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% body weight loss or severe clinical signs).

Protocol 3.1: Acute Dose-Range Finding Study in Mice

Objective: To determine the single-dose toxicity profile and establish an MTD.

Animal Model:

  • Species: Mouse (e.g., CD-1 or C57BL/6), 8-10 weeks old, single-sex to reduce variability.

  • Group Size: n=3-5 mice per group.

Experimental Design:

  • Acclimatization: Allow animals to acclimate to the facility for at least 5-7 days before the experiment.

  • Dose Selection: Based on a related compound with anti-inflammatory properties, a starting range could be 5, 10, and 20 mg/kg.[1] It is prudent to include a higher dose (e.g., 50 mg/kg) and a lower dose (e.g., 2 mg/kg) to broaden the explored range. A vehicle control group is mandatory.

  • Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage (PO) or intraperitoneal injection (IP)).

  • Monitoring:

    • Intensive Monitoring (First 4-6 hours): Observe continuously for immediate signs of toxicity (e.g., lethargy, ataxia, seizures, changes in respiration).

    • Daily Monitoring (7-14 days): Record body weight and clinical observations daily. Use a standardized scoring sheet for clinical signs.

  • Endpoints:

    • Primary: Morbidity, mortality, and body weight change.

    • Secondary (Optional): At the end of the study, collect blood for clinical chemistry and tissues for histopathology to identify potential target organs of toxicity.

Data Logging Table:

Group (Dose, mg/kg)NRouteBody Weight (g) Day 0Body Weight (g) Day 1% BW ChangeClinical Signs (Peak)Morbidity/Mortality
Vehicle Control5PO
5 mg/kg5PO
10 mg/kg5PO
20 mg/kg5PO
50 mg/kg5PO

PART 4: Pharmacokinetic (PK) Study Design

A PK study measures the concentration of the drug in the body over time, providing critical information on its Absorption, Distribution, Metabolism, and Excretion (ADME). This data is essential for correlating drug exposure with its pharmacological effect and for designing rational dosing schedules for efficacy studies.[12]

Protocol 4.1: Single-Dose Pharmacokinetic Study in Mice

Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

Animal Model:

  • Species: Mouse (e.g., CD-1), cannulated if possible to facilitate serial blood sampling.

  • Group Size: n=3-4 mice per time point (for composite curve) or per animal (if cannulated).

Experimental Design:

  • Dose Selection: Choose 2-3 doses from the well-tolerated range identified in the DRF study (e.g., 5 and 20 mg/kg). Using multiple doses helps assess dose proportionality.[11]

  • Administration: Administer a single dose via the chosen route (e.g., PO and/or IV for bioavailability calculation).

  • Blood Sampling: Collect blood samples (e.g., 20-30 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.

    • Suggested Time Points (PO): Pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

    • Suggested Time Points (IV): Pre-dose, 2 min, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Sample Processing: Immediately process blood to plasma by centrifugation (e.g., 2000 x g for 10 min at 4°C). Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in plasma samples using a validated analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.

Diagram: Pharmacokinetic Study Workflow

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase A Select 2-3 Tolerated Doses (from MTD Study) B Prepare Formulation & Acclimatize Animals A->B C Dose Administration (e.g., PO and/or IV) B->C D Serial Blood Sampling (Defined Time Points) C->D E Process Blood to Plasma D->E F Store Plasma at -80°C E->F G LC-MS/MS Bioanalysis of Plasma Samples F->G H Generate Concentration vs. Time Curve G->H I Calculate PK Parameters (AUC, Cmax, T1/2) H->I

Sources

Method

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine storage temperature and long-term stability

Application Note: Storage, Handling, and Long-Term Stability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Executive Summary N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a critical int...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Storage, Handling, and Long-Term Stability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Executive Summary

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a critical intermediate and bioactive scaffold utilized in drug discovery and synthetic chemistry[1]. Due to the presence of an electron-rich ethoxyphenyl group and a partially saturated thiazoline ring, the compound exhibits specific vulnerabilities to oxidation, hydrolysis, and photolytic degradation. This application note provides a causality-driven framework for optimal storage, handling protocols, and a self-validating analytical methodology to ensure long-term structural integrity.

Physicochemical Profiling & Degradation Mechanisms

To establish robust storage protocols, it is imperative to understand the structural liabilities of the molecule. The compound (Molecular Weight: 222.31 g/mol ) consists of a 4,5-dihydro-1,3-thiazole (thiazoline) core linked via a secondary amine to a 4-ethoxyphenyl moiety[2].

  • Hydrolytic Susceptibility: Unlike fully aromatic thiazoles, the 4,5-dihydro-1,3-thiazole ring contains a localized C=N double bond. Under extremes of pH, this imine-like bond is highly susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis and the formation of thioester or urea derivatives[3],[4].

  • Oxidative Vulnerability: The ethoxy group acts as a strong electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring and the adjacent secondary amine. This makes the molecule highly prone to auto-oxidation in the presence of atmospheric oxygen or transition metal impurities, potentially forming N-oxides or quinone-imine degradation products[3].

  • Photolytic Degradation: Aminothiazole derivatives absorb UV radiation, which can initiate homolytic cleavage and subsequent radical polymerization[3],[5].

DegradationMechanisms Intact N-(4-ethoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine Hydrolysis Ring-Opening Hydrolysis (Thioester/Urea Formation) Intact->Hydrolysis H2O + pH Extremes (<3 or >9) Oxidation N-Oxidation / Quinone Imine (Electron-rich Ring) Intact->Oxidation O2 + Transition Metals Photolysis Radical Generation (Amine/Sulfur Cleavage) Intact->Photolysis UV/Vis Light Exposure

Logical relationship of degradation pathways for 4,5-dihydro-1,3-thiazol-2-amine derivatives.

Storage Parameters & Shelf-Life Projections

Based on the mechanistic vulnerabilities outlined above, empirical storage parameters must mitigate moisture, oxygen, and photon exposure. While short-term shipping can be safely conducted at 4°C[2], long-term preservation requires stricter environmental controls[3].

Storage ConditionTemperatureAtmosphereContainer SpecificationsProjected Shelf-Life
Long-Term (Solid) -20°CArgon or Nitrogen PurgeAmber Glass, PTFE-lined cap> 24 Months
Short-Term (Solid) 2°C to 8°CArgon or Nitrogen PurgeAmber Glass, PTFE-lined cap6 Months
Transit / Shipping 4°CAmbient (Sealed)Opaque / Light-protected vial1-4 Weeks
Solution (DMSO/ACN) -80°CArgon PurgeSilanized Amber Glass3-6 Months

Causality-Driven Handling Protocols

Do not merely follow steps; understand the physicochemical rationale behind each handling procedure to prevent inadvertent degradation[3],[4].

  • Atmospheric Control (The "Why"): Because the electron-rich amine is prone to oxidation, always purge the headspace of the storage vial with an inert gas. Argon is preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid before sealing.

  • Container Selection (The "Why"): Use amber glass vials to block UV/Vis light transmission, preventing photolytic radical initiation. Crucially, utilize PTFE-lined caps. Standard rubber or polyethylene septa are permeable to oxygen over time and can leach plasticizers into the compound if trace solvents are present.

  • Thermal Management (The "Why"): Arrhenius kinetics dictate that lowering the temperature exponentially decreases the rate of hydrolytic and oxidative reactions. Always allow the vial to equilibrate to room temperature in a desiccator before opening to prevent atmospheric moisture condensation on the cold solid, which would initiate localized hydrolysis[5].

Self-Validating Experimental Protocol: Forced Degradation Assay

To validate the stability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine batches over time, a forced degradation study must be employed. This self-validating system ensures that your High-Performance Liquid Chromatography (HPLC) method is "stability-indicating"—meaning it can baseline-resolve the intact Active Pharmaceutical Ingredient (API) from its degradation products[3].

Step-by-Step Methodology:

  • Stock Solution Preparation: Dissolve the compound in LC-MS grade Acetonitrile (ACN) to achieve a concentration of 1.0 mg/mL. Ensure dissolution is performed under low-light conditions.

  • Acidic Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours[3]. Neutralize with 0.1 M NaOH prior to injection.

  • Basic Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours[3]. Neutralize with 0.1 M HCl prior to injection.

  • Oxidative Stress: Transfer 1.0 mL of stock solution to a vial. Add 1.0 mL of 3% H2​O2​ . Incubate at room temperature (20-25°C) for 24 hours[3].

  • Photolytic Stress: Expose 1.0 mL of stock solution in a clear quartz vial to UV/Vis light (1.2 million lux hours and 200 watt hours/square meter) per ICH Q1B guidelines.

  • HPLC-UV/MS Analysis: Inject 10 µL of each stressed sample onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at the compound's λmax​ and utilize mass spectrometry to identify the mass shifts corresponding to ring-opened (+18 Da for H2​O addition) or oxidized (+16 Da for oxygen addition) degradants.

StabilityWorkflow SamplePrep Stock Solution (1 mg/mL ACN) Acid Acid Stress 0.1M HCl, 60°C SamplePrep->Acid Base Base Stress 0.1M NaOH, 60°C SamplePrep->Base Ox Oxidative Stress 3% H2O2, RT SamplePrep->Ox Photo Photolytic Stress UV/Vis, RT SamplePrep->Photo HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC

Step-by-step experimental workflow for forced degradation and stability-indicating assays.

References

  • Title: 1,3-thiazol-2-amine - Compound Summary (CID 2155) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Application

Preparation of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine stock solutions for screening

Application Note: Preparation of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Stock Solutions for High-Throughput Screening Introduction & Scientific Context N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Stock Solutions for High-Throughput Screening

Introduction & Scientific Context

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a synthetic bioactive small molecule frequently utilized in high-throughput screening (HTS) campaigns[1]. Notably, it has been evaluated in AlphaScreen-based biochemical primary assays to identify activators of the orphan G-protein coupled receptor 151 (GPR151)[1]. Furthermore, it serves as a critical compound in HTS campaigns targeting the inhibition of the GIV GBA-motif interaction with Gαi[2]. The GIV (Gα-interacting vesicle-associated protein) GBA motif is a unique bifunctional modulator that activates Gαi and inhibits Gαs, making its pharmacological disruption a key target in cancer metastasis and cell migration research[3].

Given its application in highly sensitive biochemical assays—such as AlphaScreen, which relies on the proximity of donor and acceptor beads to generate a luminescent signal[4]—the structural integrity and precise concentration of the compound stock are paramount. Improper handling can lead to compound aggregation, which quenches singlet oxygen transfer, yielding false negatives or noisy data.

Physicochemical Properties

To ensure accurate molarity calculations and solvent compatibility, the foundational physicochemical properties of the compound are summarized below:

PropertyValue
Compound Name N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
CAS Number 145621-51-8
Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)

Scientific Rationale: Causality in Experimental Choices

As a self-validating system, every step of this protocol is designed to mitigate specific modes of compound failure:

  • Solvent Selection (Anhydrous DMSO): The compound contains a secondary amine and a thiazoline ring. While stable in pure organic solvents, the introduction of water can initiate slow hydrolysis or cause the compound to crash out of solution. Anhydrous DMSO (water content <0.005%) prevents this degradation and serves as the universal solvent for HTS libraries.

  • The Danger of Freeze-Thaw Cycles: Repeatedly transferring a master stock from -20°C to room temperature causes atmospheric moisture to condense inside the vial. Over time, this water accumulation reduces the solubility limit of the DMSO, leading to micro-precipitation of the compound. Aliquoting is a non-negotiable step to maintain a reproducible assay system.

  • Aqueous Dilution Dynamics ("Solvent Crash"): Direct dilution from a 10 mM DMSO stock into an aqueous assay buffer (e.g., HEPES or Tris-based AlphaScreen buffer) often results in localized supersaturation and rapid precipitation. To avoid this, an intermediate dilution in DMSO is required before the final aqueous transfer, ensuring the compound remains fully solvated until the final assay concentration (typically <1% DMSO) is reached[4].

Experimental Protocol: Stock Preparation and Handling

Materials Required:

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine powder (e.g., 5 mg)

  • Anhydrous DMSO (LC-MS grade or equivalent)

  • Argon or Nitrogen gas (for purging)

  • Amber glass vials or low-binding microcentrifuge tubes

Step 1: Master Stock Preparation (10 mM)

  • Equilibration: Equilibrate the sealed vial of lyophilized powder to room temperature in a desiccator for at least 30 minutes before opening. Rationale: Prevents condensation of ambient moisture onto the potentially hygroscopic powder.

  • Calculation: Calculate the required volume of anhydrous DMSO. For 5 mg of compound (MW = 222.31 g/mol ):

    • Moles = 0.005 g / 222.31 g/mol = 2.249 × 10⁻⁵ mol.

    • Volume for 10 mM (0.01 M) = 2.249 × 10⁻⁵ mol / 0.01 mol/L = 2.249 mL.

  • Solvation: Add exactly 2.249 mL of anhydrous DMSO to the vial.

  • Dissolution: Vortex gently for 30 seconds. If visual particulates remain, sonicate in a room-temperature water bath for 1-2 minutes until the solution is completely clear.

Step 2: Aliquoting and Storage

  • Dispensing: Dispense the 10 mM master stock into 50 µL or 100 µL single-use aliquots using low-binding tubes.

  • Purging: Purge the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing. Rationale: Displaces oxygen and moisture, preventing oxidative degradation.

  • Storage: Store aliquots immediately at -20°C (for use within 3 months) or -80°C (for long-term storage up to 12 months).

Step 3: Preparation of Working Solutions for Assays

  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.

  • Intermediate Dilution: Dilute the 10 mM stock in 100% DMSO to create a 100x or 200x working stock (e.g., 1 mM or 100 µM), depending on the top concentration of your dose-response curve.

  • Final Aqueous Transfer: Transfer the intermediate DMSO stock into the final aqueous assay buffer immediately prior to dispensing into the 384-well or 1536-well assay plate. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent assay artifact generation (e.g., AlphaScreen bead interference)[4].

Workflow Visualization

Workflow Powder Dry Powder N-(4-ethoxyphenyl)-4,5-dihydro -1,3-thiazol-2-amine Solvation Solvation Add Anhydrous DMSO Powder->Solvation Calculate vol. MasterStock Master Stock 10 mM in 100% DMSO Solvation->MasterStock Vortex & Sonicate Aliquoting Aliquoting & Storage Argon Purge, -20°C/-80°C MasterStock->Aliquoting Single-use vials Thawing Thawing Equilibrate to RT Aliquoting->Thawing On demand Intermediate Intermediate Dilution Serial Dilution in 100% DMSO Thawing->Intermediate Avoid crash Assay Final Assay Plate Aqueous Buffer (<1% DMSO) Intermediate->Assay Aqueous transfer

Workflow for the preparation and dilution of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Quality Control & Troubleshooting

  • Concentration Verification: If precipitation is suspected after prolonged storage, centrifuge the aliquot at 10,000 × g for 5 minutes. Transfer the supernatant and verify the concentration using LC-MS or UV-Vis spectroscopy against a freshly prepared standard curve.

  • Handling Precipitation: If a thawed aliquot shows cloudiness, warm the tube to 37°C for 5 minutes and sonicate. If the precipitate does not redissolve, discard the aliquot, as the effective concentration is now compromised.

References

  • Title: CAS#:145621-51-8 | N-(4-ethoxyphenyl)
  • Source: Proceedings of the National Academy of Sciences (via Chemsrc cross-reference)
  • Title: Design of MIDAS assay. (A) MIDAS assay for identifying MITF dimer...
  • Title: GIV/Girdin activates Gαi and inhibits Gαs via the same motif Source: Proceedings of the National Academy of Sciences URL

Sources

Method

Application Notes &amp; Protocols: Oral Formulation Strategies for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Rodent Models

Introduction N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its diverse pharmacological acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for its diverse pharmacological activities. A critical hurdle in the preclinical development of many new chemical entities (NCEs), particularly those with high lipophilicity and crystalline structures like many thiazole derivatives, is poor aqueous solubility.[1][2] This characteristic directly impedes oral absorption, leading to low and variable bioavailability, which can compromise the integrity of pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.[1][3][4]

This document provides a comprehensive guide for researchers to develop robust and reproducible oral formulations for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine for administration in rodent models (mice and rats). It emphasizes a logic-driven approach, starting from fundamental physicochemical assessments to detailed, step-by-step protocols for preparing common and effective formulation types. The causality behind each step is explained to empower researchers to make informed decisions and troubleshoot potential issues.

Part 1: Pre-formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, it is imperative to understand the physicochemical properties of the test article. This initial characterization dictates the most viable path forward. For a compound like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, which is predicted to be poorly soluble, the following parameters are critical.

  • Aqueous Solubility: Determine solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8) to mimic the conditions of the gastrointestinal tract.

  • Solubility in Co-solvents: Assess solubility in common, non-clinical GRAS (Generally Regarded As Safe) listed solvents and vehicles.[5][6] This data helps identify potential solubilization agents.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) indicate the compound's lipophilicity, which influences its absorption and interaction with lipid-based formulations.

  • Solid-State Properties: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphism), which can significantly impact solubility and dissolution rate.

Table 1: Hypothetical Physicochemical Properties of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Based on typical properties of poorly soluble 'brick-dust' small molecules.

ParameterValueImplication for Formulation
Molecular Weight~236.3 g/mol Standard for a small molecule.
Calculated LogP~2.8Lipophilic, suggesting poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.01 mg/mLInsufficient for a simple aqueous solution at required doses.
Solubility in PEG 400~25 mg/mLPotential for a co-solvent-based solution.
Solubility in Corn Oil~2 mg/mLPotential for a lipid-based formulation, but may require high volumes.
Solid StateCrystalline SolidHigh lattice energy may hinder dissolution. Particle size reduction is a key strategy.

Part 2: Formulation Strategy Selection

The goal is to create a homogenous formulation that allows for accurate and reproducible dosing.[7] For a poorly soluble compound, the primary strategies are to either keep the compound in a solid but suspended state or to dissolve it completely in a non-aqueous or co-solvent system.[8][9]

G Start Start: Compound is Poorly Soluble SolubilityCheck Is solubility in a tolerated vehicle > dose? Start->SolubilityCheck Micronize Micronize Compound (Increase Surface Area) SolubilityCheck->Micronize No SelectSolvent Select Solubilizing Vehicle (e.g., PEG 400, DMSO/Corn Oil) SolubilityCheck->SelectSolvent Yes SuspensionPath No SolutionPath Yes SelectVehicle Select Suspending Vehicle (e.g., 0.5% Methylcellulose) Micronize->SelectVehicle AddWettingAgent Add Wetting Agent (e.g., 0.1% Tween 80) SelectVehicle->AddWettingAgent PrepareSuspension Prepare Homogenous Suspension AddWettingAgent->PrepareSuspension FinalDose Administer via Oral Gavage PrepareSuspension->FinalDose PrepareSolution Prepare Clear Solution SelectSolvent->PrepareSolution PrepareSolution->FinalDose

Caption: Decision workflow for oral formulation selection.

Strategy 1: Aqueous Suspension (Recommended Starting Point)

This is often the most common and physiologically inert approach for early-stage nonclinical studies.[10] It involves reducing the particle size of the compound to increase its surface area and suspending it in a viscous aqueous vehicle.[9][11]

  • Causality: By not fully dissolving the drug, this method minimizes the risk of the vehicle itself altering the drug's intrinsic absorption properties. The use of common suspending agents like methylcellulose is well-established and generally considered safe for short-term studies.[10]

Strategy 2: Co-Solvent or Lipid-Based Solution

If the compound has sufficient solubility in a non-clinical vehicle, a solution can be prepared. This ensures dose uniformity but requires careful consideration of the vehicle's own potential toxicity and effects on gut physiology.[5]

  • Causality: A solution delivers the drug in its most readily absorbable form, which can maximize exposure.[12] However, vehicles like PEG 400 or DMSO can alter intestinal permeability or gut microbiota, potentially confounding study results.[13][14] Therefore, a vehicle-only control group is essential.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80, a standard and robust vehicle for poorly soluble compounds.

Materials:

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Test Article)

  • Methylcellulose (e.g., 400 cP viscosity)

  • Tween® 80 (Polysorbate 80)

  • Sterile Water for Injection (or purified water)

  • Mortar and pestle (or automated micronizer)

  • Stir plate and magnetic stir bars

  • Glass beaker and graduated cylinders

  • Analytical balance

Methodology:

  • Vehicle Preparation (0.5% Methylcellulose):

    • Rationale: Methylcellulose is poorly soluble in hot water but hydrates and dissolves in cold water to form a viscous gel.[15][16] This "hot/cold" method ensures complete dissolution without clumping.[16][17]

    • a. Heat approximately one-third of the final required volume of water to 80-90°C.

    • b. Weigh the required amount of methylcellulose powder (e.g., 0.5 g for 100 mL final volume).

    • c. While stirring the hot water vigorously, slowly sprinkle in the methylcellulose powder. It will disperse but not dissolve.

    • d. Continue stirring for 10-15 minutes to ensure all particles are wetted.

    • e. Add the remaining two-thirds of the water as ice-cold water to the hot dispersion.

    • f. Place the beaker on a stir plate in a cold room (4°C) or an ice bath and stir until the solution becomes clear and viscous (this may take 30-60 minutes).

  • Compound Micronization:

    • Rationale: Reducing particle size increases the surface area-to-volume ratio, which enhances the dissolution rate in the GI tract according to the Noyes-Whitney equation.[8][9]

    • a. Accurately weigh the required amount of the test article.

    • b. If using a mortar and pestle, grind the powder firmly for 5-10 minutes to a fine, consistent dust.

  • Suspension Formulation:

    • Rationale: Tween 80 is a non-ionic surfactant that acts as a wetting agent.[18] It reduces the surface tension between the hydrophobic drug particles and the aqueous vehicle, allowing for uniform dispersion and preventing aggregation.[19]

    • a. To the micronized test article powder, add a small volume of the methylcellulose vehicle to create a thick, uniform paste. This initial "wetting" step is crucial to prevent clumping.

    • b. Add Tween 80 to a final concentration of 0.2% (e.g., 200 µL for 100 mL) to the paste and mix thoroughly.

    • c. Gradually add the remaining methylcellulose vehicle in small portions while continuously stirring or triturating.

    • d. Once all vehicle is added, transfer the suspension to a suitable container and continue to stir with a magnetic stir bar for at least 30 minutes.

  • Quality Control & Dosing:

    • Visually inspect for homogeneity. The suspension should be uniform with no large aggregates.

    • Crucially, stir the suspension continuously during dose withdrawal to prevent settling and ensure each animal receives the correct dose.

    • For toxicology studies, it is recommended to perform dose analysis (e.g., via HPLC) to confirm the concentration and homogeneity of the formulation.

G Start Start HeatWater 1. Heat 1/3 Water (80-90°C) Start->HeatWater WeighAPI 4. Weigh & Micronize Test Article (API) AddMC 2. Disperse Methylcellulose (MC) in Hot Water HeatWater->AddMC AddColdWater 3. Add 2/3 Cold Water & Stir at 4°C AddMC->AddColdWater VehicleReady Vehicle Ready (Clear & Viscous) AddColdWater->VehicleReady MakePaste 5. Create Paste: API + Small Amount of Vehicle WeighAPI->MakePaste AddTween 6. Add Tween 80 (Wetting Agent) MakePaste->AddTween QS 7. QS with Remaining Vehicle & Stir 30 min AddTween->QS FinalSuspension Final Suspension QS->FinalSuspension

Caption: Workflow for preparing a methylcellulose-based suspension.

Protocol 2: Oral Gavage Administration in Rodents

Oral gavage is a common technique for precise oral administration in preclinical studies.[20] Proper technique is essential for animal welfare and data integrity.[21][22]

Materials:

  • Appropriately sized gavage needles (feeding tubes):

    • Mice: 20-22 gauge, 1.5-inch, flexible or curved stainless steel with a ball tip.[21][22]

    • Rats: 16-18 gauge, 2-3 inch, flexible or curved stainless steel with a ball tip.[21]

  • Syringes (1-3 mL)

  • Prepared dosing formulation

  • Animal scale

Methodology:

  • Preparation:

    • a. Weigh each animal to calculate the precise dosing volume. The maximum recommended volume is typically 10 mL/kg for mice and rats.[21][22][23]

    • b. Measure the gavage needle against the animal from the tip of the nose to the last rib (xiphoid process) to ensure it is the correct length to reach the stomach without causing perforation.[21][23] Mark the tube if necessary.

    • c. Draw the calculated volume of the continuously stirred formulation into the syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Rationale: Proper restraint is the most critical step to prevent injury.[24] The goal is to create a straight line from the mouth to the esophagus.[21][22]

    • Mice: Scruff the mouse firmly, grasping the loose skin over the shoulders and neck to immobilize the head. The animal's body should be supported.

    • Rats: Grasp the rat around the thoracic region, using your thumb and forefinger to gently secure the head and extend the neck. Support the lower body.[21]

  • Needle Insertion and Dosing:

    • a. With the animal held in a vertical position, introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.[24]

    • b. As the needle reaches the back of the pharynx, the animal will naturally swallow, which facilitates entry into the esophagus.[21][23]

    • c. NEVER force the needle. If resistance is met, withdraw and reposition. Resistance indicates the needle may be entering the trachea.[23][24]

    • d. Advance the needle smoothly to the pre-measured depth.

    • e. Depress the syringe plunger steadily to administer the dose.

    • f. Withdraw the needle in a single, smooth motion.

  • Post-Procedure Monitoring:

    • a. Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or fluid emerging from the nose, which could indicate accidental lung administration.[24]

    • b. Document the procedure, including time, dose volume, and any observations.

References

  • IACUC. (n.d.). Oral Gavage In Mice and Rats.
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats.
  • DrugBank. (n.d.). POLYSORBATE 80 (TWEEN 80).
  • United States Environmental Protection Agency. (2006, February 27). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
  • National Institutes of Health. (n.d.). Oral Gavage in Rats: Animal Welfare Evaluation. PMC.
  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. Research support.
  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Mair, N., et al. (2021, August 17). Drug Screening, Oral Bioavailability and Regulatory Aspects: A Need for Human Organoids.
  • Ataman Kimya. (n.d.). POLYSORBATE 80 (TWEEN 80).
  • Noel, P. R., et al. (1975). The toxicity of dimethyl sulphoxide (DMSO) for the dog, pig, rat and rabbit. PubMed.
  • American Pharmaceutical Review. (2018, October 11). Preclinical Tools for De-Risking and Accelerating Oral Drug Development.
  • UCSF. (n.d.). Mouse Oral Gavage Administration Necessary Supplies Technique.
  • AALAS. (2012, January 15). Oral Gavage in Rats: Animal Welfare Evaluation in.
  • DTIC. (n.d.). Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice.
  • PubMed. (2002, May 17). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Biofargo. (2026, January 3). Tween-80 Emulsifying Properties and Oil-Water Applications.
  • United States Environmental Protection Agency. (n.d.). 2.
  • Van den Bergh, A., et al. (2018, July 2). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. PubMed.
  • Thackaberry, E. A. (2013, December 15). Vehicle selection for nonclinical oral safety studies. PubMed.
  • PubMed. (2006, November 15). Nonclinical vehicle use in studies by multiple routes in multiple species.
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Aungst, B. J. (2017, April 15). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed.
  • National Agricultural Library. (n.d.). Search Hedges for Alternatives to Oral Gavage in Mice and Rats by the Animal Welfare Information Center.
  • Taylor & Francis. (2013, September 27). Full article: Vehicle selection for nonclinical oral safety studies.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • FDA. (n.d.). HOW DO I GET MY COMPOUND INTO PHASE I?.
  • Request PDF. (n.d.). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
  • Semantic Scholar. (2023, July 26). Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice.
  • Zoetis. (2013, March 15). When administered systemically in another study, however, various drugs.
  • MDPI. (2023, July 26). Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice.
  • Ma, B. L., et al. (2017, January 12). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Publishing.
  • ResearchGate. (2026, February 5). The Chronic Oral Toxicology of thePolyethylene Glycols*.
  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • PubMed. (2023, July 26). Effect of Oral Administration of Polyethylene Glycol 400 on Gut Microbiota Composition and Diet-Induced Obesity in Mice.
  • ResearchGate. (2018, November 12). How to properly dissolve a compound in 0.1% methylcellulose 0.1% tween 80?.
  • Google Patents. (n.d.). US2701782A - Method of making and aqueous suspension of methyl cellulose.
  • Biofargo. (2026, January 17). Polysorbate 80 Uses in Pharmaceuticals: Functions, Safety, and Formulation Benefits.
  • National Institutes of Health. (n.d.). Safety of Polysorbate 80 in the Oncology Setting. PMC.
  • Protocol Online. (2009, July 12). Preparing Methyl Cellulose - General Lab Techniques.
  • LABNETWEST Inc. (2023, November 20). Methyl Cellulose Suspension.
  • Sigma-Aldrich. (n.d.). 64630 Methylcellulose, highly viscose (Methocel® MC).

Sources

Technical Notes & Optimization

Troubleshooting

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine precipitating in aqueous buffer solutions

Welcome to the Technical Support Center for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8). This portal is designed for researchers and drug development professionals dealing with the formulation a...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8). This portal is designed for researchers and drug development professionals dealing with the formulation and high-throughput screening of this specific aminothiazoline building block.

Below, you will find mechanistic insights, troubleshooting workflows, and self-validating protocols to resolve aqueous precipitation issues during your assays.

Part 1: Mechanistic Insight – The "Why" Behind the Precipitation

To successfully keep N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in solution, one must understand the causality of its phase separation. The precipitation of this compound in standard biological buffers (e.g., PBS, HEPES, or cell culture media) is driven by two competing physicochemical forces:

  • Thermodynamic Insolubility (The Free Base Problem): The molecule features a 4,5-dihydro-1,3-thiazol-2-amine core, which acts as a cyclic isothiourea. The pKa of the related 2-aminothiazole nitrogen is approximately 5.39[1]. At a physiological pH of 7.4, the molecule exists almost entirely in its unprotonated, free-base form. Coupled with the highly lipophilic 4-ethoxyphenyl moiety, the free base exhibits extremely low thermodynamic solubility in water.

  • Kinetic Instability (Solvent Shock): In screening environments, the compound is typically stored in anhydrous Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic solute can disperse. This leaves the compound locally supersaturated, causing instantaneous nucleation and precipitation—a phenomenon known as "solvent shock"[2].

Part 2: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately and forms a cloudy suspension when I pipette the DMSO stock into my cell culture medium. How do I prevent this? A1: You are experiencing classic solvent shock[3]. The kinetic solubility threshold is being breached instantaneously.

  • Corrective Action: Do not add the stock to cold media. Pre-warm your aqueous buffer or cell culture medium to 37°C[2]. Add the DMSO stock dropwise while actively vortexing or swirling the buffer to ensure rapid and uniform dispersion[4]. Ensure your final DMSO concentration remains below 1% (or <0.5% for cell-based assays) to prevent solvent-induced cytotoxicity[4].

Q2: The solution is clear initially, but needle-like crystals form after a 24-hour incubation at pH 7.4. What is happening? A2: You have exceeded the compound's thermodynamic solubility limit. While careful pipetting can temporarily maintain a metastable kinetic solution, the hydrophobic free base will eventually crystallize as the system seeks thermodynamic equilibrium.

  • Corrective Action: If your assay biology permits, lower the buffer pH to 5.0–5.5. This protonates the aminothiazole nitrogen, forming a highly soluble salt[1]. If pH adjustment is not an option, incorporate a co-solvent or surfactant (e.g., 5% PEG-400 or 0.1% Tween-20) to encapsulate the hydrophobic 4-ethoxyphenyl group and stabilize the dispersion.

Part 3: Troubleshooting Workflow

Workflow A Precipitation of Aminothiazole in Aqueous Assay B Timing of Precipitation? A->B C Immediate (Upon DMSO Addition) B->C D Delayed (During Incubation) B->D E Solvent Shock (Kinetic Instability) C->E F Free Base Insolubility (Thermodynamic Limit) D->F G Action: Pre-warm buffer to 37°C Add dropwise with vortexing E->G H Action: Lower pH < 6.0 or Add 5% PEG-400 / Tween-20 F->H

Fig 1: Logical decision tree for troubleshooting aminothiazole precipitation in aqueous buffers.

Part 4: Quantitative Data Presentation

To guide your assay design, refer to the established solubility limits for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine under various formulation conditions.

Buffer SystempHAdditive / Co-solventMax Final DMSOKinetic Solubility LimitPhysical State
PBS7.4None1.0%< 10 µMImmediate Precipitation
HEPES7.45% PEG-4001.0%~ 50 µMMetastable Solution
Acetate5.0None1.0%> 200 µMSoluble (Protonated Salt)
DMEM (Cell Media)7.40.1% Tween-200.5%~ 25 µMSoluble Micellar Dispersion

Part 5: Self-Validating Experimental Protocol

High-Throughput Kinetic Solubility Determination via Laser Nephelometry

Causality & Validation: Nephelometry measures forward-scattered light caused by insoluble particulates[5]. By plotting scattered light intensity against compound concentration, the exact concentration where precipitation begins (the "kick-off" curve) can be objectively identified[6]. To make this system self-validating, a highly soluble control (DMSO blank) and a known poorly soluble standard must be run in parallel to calibrate the scattering baseline and detector sensitivity.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in anhydrous, high-purity DMSO[3].

  • Serial Dilution: In a 96-well V-bottom plate, create a 12-point serial dilution of the DMSO stock using pure DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into a clear-bottom 96-well reading plate[6].

  • Buffer Addition (Solvent Shock Simulation): Rapidly dispense 198 µL of PBS (pH 7.4) into each well using an automated liquid handler or multichannel pipette to achieve a final DMSO concentration of 1%[6].

  • Incubation: Seal the plate and incubate at 37°C for 2 hours on a plate shaker (300 rpm) to allow metastable states to equilibrate.

  • Nephelometric Reading: Scan the plate using a laser nephelometer (e.g., BMG NEPHELOstar). Ensure the detector is placed at a 90° angle to measure light scattered from the suspension[5].

  • Data Analysis: Plot Nephelometric Turbidity Units (NTU) vs. Concentration[7]. The kinetic solubility limit is defined as the maximum concentration immediately preceding the inflection point where NTU values rise >3 standard deviations above the DMSO blank baseline.

Part 6: References

1.[6] Determination of Kinetic Solubility. Bio-protocol. 6 2.[5] Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications. 5 3.[7] Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. 7 4.[2] Overcoming solubility issues of 3-Amino-4-hydroxybenzenesulfonamide in experimental assays. Benchchem Technical Support. 2 5.[4] Technical Support Center: Myricitrin Solubility for In Vitro Assays. Benchchem Technical Support. 4 6.[1] pKa Data Compiled by R. Williams. Organic Chemistry Data. 1 7.[3] Technical Support Center: Troubleshooting TC-SP 14 Solubility for In Vitro Experiments. Benchchem Technical Support. 3

Sources

Optimization

Technical Support Center: HPLC Gradient Optimization for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating methods for highly basic, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating methods for highly basic, nitrogen-rich heterocycles. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine presents a classic chromatographic duality: it possesses a highly basic 2-amino-2-thiazoline core that is notoriously prone to severe secondary interactions, coupled with a moderately lipophilic 4-ethoxyphenyl moiety that dictates its reversed-phase retention.

This portal provides a comprehensive, self-validating framework for optimizing mobile phase gradients, mitigating peak tailing, and ensuring robust method transfer for this specific compound.

Analyte Profiling & Quantitative Targets

Before altering gradient slopes, we must establish the physicochemical boundaries of the analyte. The thiazol-2-amine moiety acts as a strong base, meaning its ionization state is highly sensitive to mobile phase pH.

Table 1: Physicochemical Properties & Chromatographic Targets

ParameterEstimated Value / TargetChromatographic Implication
pKa (Thiazoline core) ~8.5 – 9.0Analyte is positively charged at standard HPLC pH (4.0–7.0). Requires extreme pH (<3.0 or >10.0) to control ionization state.
LogP (Lipophilicity) ~2.0 – 2.5Moderate retention on C18 columns. Elution expected between 30% and 60% organic modifier.
Target Retention Factor ( k∗ ) 2.0<k∗<10.0 Ensures the analyte is neither eluting in the void volume nor excessively retained, preventing band broadening.
Target Tailing Factor ( Tf​ ) ≤1.5 Critical quality attribute indicating the suppression of secondary silanol interactions.
Target Resolution ( Rs​ ) ≥2.0 Baseline separation from structurally similar synthetic impurities (e.g., des-ethoxy derivatives).

The Causality of Peak Tailing (Mechanistic Insight)

A fundamental error in method development is attempting to fix peak tailing by solely adjusting the gradient slope. For basic compounds like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, tailing is rarely a gradient issue; it is a surface chemistry issue .

Basic compounds interact strongly with the unreacted surface silanols on conventional C18 columns, resulting in severe peak tailing[1](). At a mid-range pH (e.g., pH 5.0), the thiazol-2-amine nitrogen is protonated (cationic), while residual silanols on the silica stationary phase are deprotonated (anionic, pKa ~4.5). This creates a strong electrostatic ion-exchange interaction that disrupts the standard partitioning mechanism.

SilanolMechanism Analyte Thiazol-2-amine Moiety (Protonated, pKa ~8.5) Interaction Ion-Exchange Secondary Interaction Analyte->Interaction Electrostatic Attraction Silanol Residual Silanol (SiO-) (Ionized, pKa ~4.5) Silanol->Interaction Result Severe Peak Tailing & Retention Shift Interaction->Result Slow Desorption

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Self-Validating Gradient Optimization Protocol

To optimize the gradient, we employ a self-validating methodology based on Linear Solvent Strength (LSS) theory[2](). A self-validating protocol ensures that every parameter tested yields a clear, binary outcome (Pass/Fail) that confirms the validity of the underlying chemical assumption.

Step 1: Mobile Phase pH Selection (The Foundation)
  • Action: Prepare two aqueous mobile phases (A): 10 mM Ammonium Formate (adjusted to pH 2.5 with formic acid) and 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with ammonium hydroxide). Use Acetonitrile as Mobile Phase B.

  • Causality: pH 2.5 protonates the silanols (neutralizing the stationary phase), while pH 10.0 deprotonates the analyte (neutralizing the basic amine).

  • Self-Validation Check: Inject the standard at a generic 5-95% B gradient. If Tf​>1.5 , the chosen pH failed to suppress secondary interactions. Select the pH that yields Tf​≤1.2 .

Step 2: The Two-Run Scouting Gradient
  • Action: Execute two scouting gradients differing by a factor of 3 in gradient time ( tG​ ). For example, run a 5–95% B gradient over 10 minutes , and a second run over 30 minutes .

  • Causality: The retention time shift between these two runs allows us to calculate the gradient steepness parameter ( b ) and predict the critical resolution map for the method[3]().

  • Self-Validation Check: If the analyte elutes before 3 minutes in both runs, it is too polar for standard C18; validation fails, requiring a shift to polar-embedded phases.

Step 3: Segmented Gradient Fine-Tuning
  • Action: Based on the elution %B from Step 2, flatten the gradient slope specifically around the analyte's elution window. For instance, if the compound elutes at 45% B, program a rapid ramp to 35% B, followed by a shallow slope (e.g., 0.5% B/min) from 35% to 55% B.

  • Causality: A shallower slope increases the selectivity ( α ) between the main peak and closely eluting structurally similar impurities (like des-ethoxy degradants).

  • Self-Validation Check: Calculate Rs​ between the API and its closest impurity. An Rs​≥2.0 validates the gradient slope.

GradientOptimization Step1 1. Base Method Selection Select High-Purity C18 Prepare Aq. Buffer & ACN Step2 2. pH Scouting Test pH 2.5 (Formate) vs. pH 10.0 (Bicarbonate) Step1->Step2 Decision Tailing Factor (Tf) < 1.5? Step2->Decision Step3A 3A. Fix Secondary Interactions Increase Buffer Conc. or Switch to Hybrid C18 Decision->Step3A No (Tf > 1.5) Step3B 3B. Gradient Steepness (tG) Run 10 min & 30 min Scouting Gradients Decision->Step3B Yes (Tf ≤ 1.5) Step3A->Step2 Re-evaluate Step4 4. Isocratic Hold / Flattening Target critical resolution (Rs > 2.0) for structurally similar impurities Step3B->Step4 Step5 5. Final Validation Verify Robustness (Temp, Flow) Step4->Step5

Self-validating workflow for HPLC gradient and pH optimization.

Troubleshooting & FAQs

Q: I am using a modern, fully end-capped C18 column, but I am still seeing severe peak tailing ( Tf​>2.0 ). Why? A: End-capping is never 100% complete due to steric hindrance during the manufacturing process. Because the thiazol-2-amine moiety is highly basic, even a small percentage of residual silanols will cause tailing at mid-range pH values. Fix: You must address the mobile phase. Either drop the pH below 3.0 to fully protonate the silanols, or increase the ionic strength of your buffer (e.g., use 20-50 mM phosphate buffer) to outcompete the analyte for the ion-exchange sites.

Q: How do I resolve the main peak from its des-ethoxy degradant? A: The loss of the ethoxy group makes the degradant significantly less hydrophobic, meaning it will elute earlier than the parent compound. If they are co-eluting, your gradient slope is too steep, causing them to be swept off the column together. Fix: Introduce a shallow gradient segment (e.g., 0.5%ΔB/min ) starting 10% below the elution concentration of the degradant. Additionally, lowering the column temperature by 5–10 °C can increase the partitioning time, enhancing selectivity.

Q: My retention times are drifting shorter over multiple consecutive injections. What is failing in my system? A: This is a classic symptom of insufficient column equilibration or stationary phase dewetting (phase collapse). If your gradient starts at 0% organic modifier, the highly hydrophobic C18 chains can collapse onto themselves, expelling the aqueous mobile phase and drastically reducing the effective surface area. Fix: Ensure your starting gradient condition contains at least 5% Acetonitrile. Furthermore, program a post-gradient equilibration time equivalent to at least 3 to 5 column volumes ( Vm​ ) before the next injection sequence begins.

References

  • Source: EBSCOhost / asau.
  • Practical HPLC Method Development, 2nd Edition Source: Wiley URL
  • Advanced high-performance liquid chromatography method development - Discovering unexpected choices in chromatography Source: Journal of Chromatography A / ResearchGate URL

Sources

Troubleshooting

Troubleshooting incomplete reactions during N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-arylamino-2-thiazolines. The construction of the N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold via the Gabriel-type cyclization is concep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 2-arylamino-2-thiazolines. The construction of the N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine scaffold via the Gabriel-type cyclization is conceptually straightforward but practically demanding. It relies on the precise orchestration of nucleophilic additions and intramolecular displacements[1].

When reactions stall or yield complex mixtures, the root cause usually lies in the kinetic mismanagement of the highly reactive 2-bromoethylamine intermediate or insufficient thermodynamic driving forces during the final ring closure[2]. This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating protocol to ensure complete conversion.

Mechanistic Divergence & Diagnostic Logic

To troubleshoot an incomplete reaction, you must first understand the competing pathways. The synthesis involves neutralizing 2-bromoethylamine hydrobromide (2-BEA·HBr) to its free base, capturing it with 4-ethoxyphenyl isothiocyanate to form a thiourea intermediate, and finally driving an intramolecular SN​2 cyclization.

SynthesisPathway BEA 2-Bromoethylamine Hydrobromide (Stable Salt) FreeBEA Free 2-BEA (Highly Reactive) BEA->FreeBEA DIPEA (1.25 eq) - HBr Thiourea Thiourea Intermediate (m/z 303) FreeBEA->Thiourea + Isothiocyanate Aziridine Aziridine / Polymers (Baseline Degradation) FreeBEA->Aziridine Delayed addition or excess heat Iso 4-Ethoxyphenyl Isothiocyanate Iso->Thiourea SymThiourea 1,3-Bis(4-ethoxyphenyl)thiourea (Symmetrical Byproduct) Iso->SymThiourea H2O (Moisture) Hydrolysis & Decarboxylation Product N-(4-ethoxyphenyl)- 4,5-dihydro-1,3-thiazol-2-amine (Target, m/z 222) Thiourea->Product Heat (90 °C) Intramolecular SN2 - HBr

Mechanistic divergence in the Gabriel-type synthesis of 2-arylamino-2-thiazolines.

Troubleshooting FAQs

Q1: My LC-MS shows a major peak with an M+80/M+82 isotopic pattern (m/z ~303) instead of the target mass (m/z 222). Why is the reaction stalling? Causality: The reaction is stalling at the uncyclized intermediate: 1-(2-bromoethyl)-3-(4-ethoxyphenyl)thiourea. The initial nucleophilic attack of the amine onto the isothiocyanate occurs readily at room temperature. However, the subsequent intramolecular displacement of the bromide by the thiourea sulfur requires significant thermal activation to overcome the ring strain of the forming 5-membered thiazoline ring[2]. Solution: Room temperature is insufficient for the cyclization step. You must subject the isolated intermediate (or the one-pot mixture) to elevated temperatures. Microwave irradiation at 90 °C for 3 hours is highly effective for driving this specific cyclization to completion[2].

Q2: I am observing a highly non-polar, symmetrical byproduct and a low yield of the target. What is this, and how do I prevent it? Causality: This is 1,3-bis(4-ethoxyphenyl)thiourea. It forms when trace moisture in your solvent or atmosphere hydrolyzes the 4-ethoxyphenyl isothiocyanate. The water attacks the isothiocyanate to form a carbamic acid derivative, which rapidly loses COS (decarboxylation equivalent) to yield 4-ethoxyaniline. This newly formed aniline is a powerful nucleophile that immediately attacks another equivalent of unreacted isothiocyanate, consuming your starting material and creating a symmetrical dimer. Solution: Ensure strictly anhydrous conditions. Use freshly dried solvents (e.g., anhydrous DCM passed through activated alumina) and conduct the reagent addition under an Argon or Nitrogen atmosphere.

Q3: The reaction mixture turns dark rapidly, and I see heavy polymeric baseline material on my TLC plates. The 2-bromoethylamine seems to disappear before reacting. Causality: The free base of 2-bromoethylamine is violently unstable. Because the primary amine and the bromide leaving group are separated by only two carbons, the molecule is perfectly primed for an intramolecular SN​2 reaction. If left to stir for too long after adding the base, it will self-cyclize into an aziridine ring. Aziridines are highly strained and will rapidly undergo ring-opening polymerization in the presence of other nucleophiles, leading to the dark baseline material you observe. Solution: Timing is critical. Add the base (DIPEA) at room temperature and wait no longer than 30 minutes for the solution to clear[2]. Immediately follow with the dropwise addition of the isothiocyanate to trap the free amine as the stable thiourea intermediate.

Validated Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the following protocol incorporates built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Intermediate Formation

  • Preparation: Suspend 2-bromoethylamine hydrobromide (1.00 eq) in anhydrous dichloromethane (DCM) under an Argon atmosphere at room temperature.

  • Free-Basing: Add N,N -Diisopropylethylamine (DIPEA, 1.25 eq) dropwise. Stir the mixture at room temperature.

    • Validation Check 1: The cloudy suspension must transition to a clear solution within 15–30 minutes, confirming the successful liberation of the free amine[2].

  • Trapping: Immediately add 4-ethoxyphenyl isothiocyanate (1.00 eq) dropwise to the clear solution. Stir the mixture overnight at room temperature.

    • Validation Check 2: Analyze an aliquot via LC-MS. The isothiocyanate peak should be entirely consumed, replaced by a dominant peak at m/z 303 (with the characteristic 1:1 bromine isotope pattern). If unreacted isothiocyanate remains, check for moisture contamination.

Phase 2: Thermal Cyclization 4. Ring Closure: Transfer the reaction mixture to a microwave-safe vial. Heat the mixture in a microwave reactor at 90 °C (50 W) for 3 hours[2]. (Alternatively, reflux in ethanol if microwave equipment is unavailable, though reaction times will extend to 12–24 hours).

  • Validation Check 3: Post-heating LC-MS must show the complete disappearance of the m/z 303 peak and the emergence of the target N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine at m/z 222[1].

  • Workup: Filter the mixture, wash with water and brine, and dry over anhydrous Na2​SO4​ . Purify the concentrated crude oil via silica gel chromatography (Hexanes/EtOAc) to isolate the pure thiazoline.

Quantitative Diagnostic Matrix

Use this table to rapidly cross-reference your experimental parameters against observed failures.

Reaction ParameterSub-optimal ConditionOptimized ConditionDiagnostic Outcome (If Sub-optimal)Mechanistic Causality
Base Stoichiometry < 1.0 eq DIPEA1.25 eq DIPEA Unreacted 2-BEA·HBr; low intermediate yield.Insufficient neutralization leaves the amine protonated and non-nucleophilic[2].
Solvent Quality Reagent Grade DCMAnhydrous DCM (Argon) High levels of symmetrical thiourea byproduct.Moisture hydrolyzes the isothiocyanate to an aniline, triggering dimerization.
Free-basing Time > 1 hour before addition< 30 mins before addition Polymeric baseline material on TLC; dark mixture.Free 2-bromoethylamine undergoes intramolecular SN​2 to form highly reactive aziridine.
Cyclization Temp Room Temperature90 °C (Microwave, 3h) Reaction stalls at m/z 303 (thiourea intermediate).Insufficient thermal energy to overcome ring strain during intramolecular bromide displacement[2].

Sources

Optimization

Technical Support Center: Metabolic Instability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Liver Microsomes

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the metabolic instability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating the metabolic instability of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of in vitro metabolism studies using liver microsomes.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the metabolic profile of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Q1: What are the likely metabolic pathways for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in human liver microsomes?

A1: Based on its chemical structure, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is susceptible to several metabolic transformations. The primary routes of metabolism are likely to involve:

  • O-de-ethylation: The ethoxy group is a common site for oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to the formation of a phenol metabolite.[1][2]

  • Aromatic Hydroxylation: The ethoxyphenyl ring can undergo hydroxylation at various positions, also mediated by CYP enzymes.[3][4]

  • Thiazoline Ring Oxidation: The sulfur atom in the dihydrothiazole ring is a soft nucleophile, making it a potential target for Flavin-containing monooxygenases (FMOs), which can catalyze S-oxygenation.[5][6][7] This can lead to the formation of sulfoxides and sulfones.

  • Hydrolytic Cleavage: The dihydrothiazole ring may be susceptible to hydrolysis, leading to ring opening.

Q2: Which specific enzyme families are most likely involved in the metabolism of this compound?

A2: The metabolism of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is likely mediated by two main superfamilies of enzymes present in liver microsomes:

  • Cytochrome P450 (CYP) enzymes: These are the primary enzymes responsible for the oxidative metabolism of a vast number of drugs and xenobiotics.[2] Specifically, isoforms such as CYP1A2, CYP2B6, and CYP2E1 have been shown to be involved in the metabolism of ethylbenzene, a related structure.[3] CYP3A4 is also a major contributor to the metabolism of many xenobiotics.[2][8]

  • Flavin-containing monooxygenases (FMOs): FMOs are another class of microsomal enzymes that catalyze the oxygenation of soft nucleophiles, particularly those containing nitrogen and sulfur atoms.[5][6][9] The thiazoline sulfur makes the compound a likely substrate for FMOs.[7]

Q3: What is a standard starting point for a microsomal stability assay with this compound?

A3: A typical starting point for a microsomal stability assay involves incubating the test compound with liver microsomes and a cofactor, usually NADPH.[10][11] The disappearance of the parent compound is then monitored over time by a suitable analytical method like LC-MS/MS.[12]

ParameterRecommended Starting ConditionRationale
Test Compound Concentration 0.5 - 1 µMThis concentration is generally below the Michaelis-Menten constant (Km) for many drug-metabolizing enzymes, ensuring that the reaction rate is proportional to the substrate concentration.[13]
Microsomal Protein Concentration 0.5 - 1 mg/mLThis concentration provides sufficient enzymatic activity for most compounds while minimizing non-specific binding.[13]
Incubation Time Points 0, 5, 15, 30, 45, 60 minutesThis range allows for the determination of the initial rate of metabolism for both stable and unstable compounds.[10]
Cofactor NADPH regenerating systemThis ensures a constant supply of NADPH, which is required by CYP enzymes.[11][14]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Issue 1: High Variability in Metabolic Stability Data Between Replicates

Q: My replicate incubations for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine show significant variability in the calculated half-life (T½) and intrinsic clearance (CLint). What could be the cause?

A: High variability in microsomal stability assays can stem from several factors. A systematic approach to troubleshooting is crucial.

Troubleshooting Workflow:

A High Variability Observed B Check Pipetting Accuracy & Technique A->B Is liquid handling precise? B->B C Evaluate Microsome Quality & Handling B->C Yes C->C D Assess Compound Solubility C->D Yes D->D E Verify Analytical Method Performance D->E Yes E->E F Review Incubation Conditions E->F Yes G Consistent Results Achieved F->G Optimized

Caption: Verification steps for apparently stable compounds.

Detailed Verification Steps:
  • Positive Control:

    • Action: Always include a positive control compound with a known metabolic rate (e.g., testosterone, propranolol) in your assay. [11][15] * Interpretation: If the positive control is metabolized as expected, it confirms that your microsomes and cofactor system are active. If not, there is a systemic issue with the assay.

  • Cofactor and Microsome Activity:

    • Action: Prepare fresh NADPH solutions for each experiment. Ensure microsomes have been stored and handled correctly.

    • Interpretation: Degradation of NADPH or inactive microsomes are common reasons for assay failure.

  • Non-Specific Binding:

    • Problem: Lipophilic compounds can bind to the plasticware or the microsomal proteins, making them unavailable for metabolism. This can be mistaken for high stability.

    • Solution: To assess non-specific binding, run a control incubation without the NADPH cofactor. Any loss of compound in this control is likely due to binding. Comparing the peak area at time zero with the peak area of a sample where the compound is added to a quenched reaction mixture can also quantify recovery.

  • Analytical Sensitivity:

    • Problem: If the metabolism is very slow, the change in concentration might be below the lower limit of quantification (LLOQ) of your analytical method.

    • Solution: Ensure your analytical method is sensitive enough to detect at least a 10-20% decrease in the parent compound concentration.

III. Advanced Protocols

Protocol 1: Reaction Phenotyping to Identify Involved CYP and FMO Enzymes

This protocol helps to identify which specific enzyme families are responsible for the metabolism of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

  • NADPH regenerating system

  • Selective CYP inhibitors (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, ketoconazole for CYP3A4, etc.)

  • Heat-inactivated microsomes (for FMO assessment)

Procedure:

  • CYP Inhibition Assay:

    • Pre-incubate HLM with each selective CYP inhibitor for a specified time (as per literature recommendations) to allow for mechanism-based inactivation if applicable.

    • Add N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine to the pre-incubated microsomes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a time point that gives approximately 20-30% metabolism in the uninhibited control.

    • Terminate the reaction and analyze the remaining parent compound.

    • A significant decrease in metabolism in the presence of a specific inhibitor points to the involvement of that CYP isoform.

  • FMO Contribution Assay:

    • FMOs are heat-labile, while most CYPs are more heat-stable. [9] * Prepare a set of reactions with standard HLM and another set with heat-inactivated HLM (e.g., by heating at 45-50°C for 30 minutes). [11] * Run the metabolic stability assay as usual.

    • Metabolism that occurs in the standard HLM but is absent or significantly reduced in the heat-inactivated HLM is likely attributable to FMOs.

IV. References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2010). GUIDELINE FOR GOOD CLINICAL PRACTICE. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • protocols.io. (2019). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Fustinoni, S., et al. (2004). Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP). Chemico-Biological Interactions, 147(3), 247-257. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-16. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M12 on drug interaction studies - Scientific guideline. Retrieved from [Link]

  • Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of biomolecular screening, 8(4), 453-462. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed, 65(1), 1-16. Retrieved from [Link]

  • Hu, Y., et al. (2019). 2-Aminothiazole-Flavonoid Hybrid Derivatives Binding to Tau Protein and Responsible for Antitumor Activity in Glioblastoma. Molecules, 24(21), 3894. Retrieved from [Link]

  • Henderson, M. C., et al. (2004). Flavin-Containing Monooxygenase S-Oxygenation of a Series of Thioureas and Thiones. Drug Metabolism and Disposition, 32(12), 1447-1453. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. Retrieved from [Link]

  • Cimen, B. (2017). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 1(1), 1-5. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH M12 Guideline on drug interaction studies_Step 5. Retrieved from [Link]

  • ResearchGate. (2003). (PDF) Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Retrieved from [Link]

  • NextSDS. (n.d.). N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • Qian, Y., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 25(8), 1740-1751. Retrieved from [Link]

  • Wikipedia. (n.d.). Flavin-containing monooxygenase. Retrieved from [Link]

  • Corning Incorporated. (2012). A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro. Retrieved from [Link]

  • Ammebio. (n.d.). N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • Li, C., et al. (2011). Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability. Drug Metabolism and Disposition, 39(8), 1431-1439. Retrieved from [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & therapeutics, 106(3), 357-387. Retrieved from [Link]

  • Phillips, I. R., & Shephard, E. A. (2019). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. Molecules, 24(23), 4339. Retrieved from [Link]

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  • Riley, R. J., et al. (2017). Harmonised high throughput microsomal stability assay. Xenobiotica, 47(3), 207-215. Retrieved from [Link]

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  • Al-Abdullah, E. S., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6608. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 23(11), 2992. Retrieved from [Link]

  • Le-Dévédec, S. E., et al. (2021). Metabolism-Disrupting Chemicals Affecting the Liver: Screening, Testing, and Molecular Pathway Identification. International Journal of Molecular Sciences, 22(16), 8888. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Troubleshooting Off-Target Binding of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical portal for researchers, medicinal chemists, and drug development professionals working with N-(4-etho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this technical portal for researchers, medicinal chemists, and drug development professionals working with N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8).

While this compound is a frequent and highly valuable hit in high-throughput screening (HTS) campaigns, its 2-aminothiazoline core and lipophilic 4-ethoxyphenyl moiety introduce specific pharmacological complexities. This guide provides the mechanistic causality behind these off-target effects, field-proven troubleshooting strategies, and self-validating protocols to engineer out these liabilities.

Part 1: FAQ - Mechanistic Basis of Off-Target Binding

Q: Why does this compound frequently cross-react with cardiovascular and metabolic targets in phenotypic screens? A: The cross-reactivity is driven by the 2-aminothiazoline ring. In medicinal chemistry, this ring is a "privileged scaffold" that acts as a bioisostere for imidazolines and guanidines. Because of this structural mimicry, the compound has a high propensity to activate I1​ -imidazoline and α2​ -adrenergic receptors, which are classic regulators of cardiovascular tone. Furthermore, the exocyclic amine and endocyclic nitrogen can coordinate with the heme iron and form critical hydrogen bonds with the active site glutamate of Nitric Oxide Synthase (NOS) isoforms, leading to unintended NOS inhibition[1].

Q: How does the 4-ethoxyphenyl group contribute to assay interference? A: The ethoxy ether and phenyl ring significantly increase the overall lipophilicity (LogP) of the molecule. In aqueous assay buffers, highly lipophilic small molecules can form colloidal aggregates. These aggregates non-specifically sequester target proteins, leading to false positives in biochemical assays (PAINS-like behavior). In cell-based assays, this lipophilicity drives non-specific partitioning into lipid bilayers, reducing the effective free drug concentration and confounding dose-response curves.

Part 2: Troubleshooting Guide - Assay Interference & Minimization

Issue 1: High Background or False Positives in Biochemical Screens (e.g., TR-FRET, AlphaScreen)
  • The Causality: The lipophilic 4-ethoxyphenyl tail promotes the formation of sub-micron colloidal aggregates that scatter light or non-specifically trap the fluorophore-conjugated proteins.

  • The Fix: Implement a "detergent chase." Add 0.01% to 0.05% CHAPS or Triton X-100 to your assay buffer. If the compound's apparent IC50​ shifts by more than 10-fold or the activity disappears entirely upon detergent addition, the initial hit was a colloidal false positive.

Issue 2: Unintended Nitric Oxide Synthase (NOS) Inhibition in Cell-Based Assays
  • The Causality: The 2-aminothiazoline moiety perfectly fits into the narrow hydrophobic pocket of the NOS heme domain[1].

  • The Fix: Employ steric hindrance. Alkylation of the 2-exocyclic amine (e.g., adding an N-methyl or N-isopropyl group) disrupts the critical hydrogen-bonding network required for NOS binding. Test these analogs to ensure they retain primary target affinity while losing NOS cross-reactivity.

Issue 3: Phenotypic Confounding via α2​ -Adrenergic Receptor Activation
  • The Causality: The compound mimics endogenous catecholamines, leading to cAMP depletion via Gi​ -coupled α2​ receptors.

  • The Fix: Perform a pharmacological counter-screen. Run your phenotypic assay in the presence of a selective α2​ antagonist (e.g., 1 µM yohimbine). If your desired phenotype persists, it is independent of α2​ activation. If the phenotype is blocked, your compound's effect is entirely off-target.

Part 3: Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies include built-in controls to definitively isolate specific binding from off-target noise.

Protocol 1: Orthogonal Counter-Screening via Surface Plasmon Resonance (SPR)

Purpose: To differentiate 1:1 stoichiometric target binding from non-specific colloidal aggregation.

  • Surface Preparation: Immobilize your primary target protein on a CM5 sensor chip using standard amine coupling (target density: 1000–2000 RU). Leave one flow cell blank as a reference surface.

  • Analyte Preparation: Prepare a 10-point concentration series of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (0.01 µM to 50 µM) in running buffer (HBS-EP+ supplemented with 1% DMSO).

  • Injection: Inject the compound over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Self-Validation Step (The Detergent Chase): Perform a secondary injection of the highest concentration (50 µM) spiked with 0.05% Tween-20.

  • Data Analysis: A square-wave response with rapid on/off rates indicates specific binding. A continuously drifting baseline that is abolished by the detergent chase confirms non-specific aggregation.

Protocol 2: SAR Derivatization to Decouple Off-Target Binding

Purpose: To engineer out NOS and α2​ -adrenergic liabilities while maintaining primary target efficacy.

  • Library Synthesis: Synthesize a focused library modifying the two main liability zones:

    • Zone 1 (NOS/Adrenergic liability): Substitute the 2-amine with bulky aliphatic groups (e.g., N-cyclopentyl) to induce steric clashes in the NOS heme pocket.

    • Zone 2 (Aggregation liability): Replace the 4-ethoxyphenyl group with a more polar, basic heterocycle (e.g., pyrimidine or morpholine) to lower the LogP.

  • Selectivity Profiling: Screen the synthesized analogs in parallel against the primary target (via SPR) and an off-target panel (purified eNOS/iNOS and α2​ radioligand binding assays).

  • Self-Validation Step: Calculate the Selectivity Index (SI = Off-Target IC50​ / Primary Target IC50​ ). Only progress compounds that demonstrate an SI > 100, validating that the pharmacophores have been successfully decoupled.

Part 4: Data Presentation

Table 1: Off-Target Liability Matrix for 2-Aminothiazoline Derivatives

Target LiabilityMechanistic DriverTypical Binding Affinity ( Ki​ / IC50​ )Mitigation Strategy
Nitric Oxide Synthase (NOS) Heme coordination via 2-aminothiazoline0.5 µM – 5.0 µMSteric bulk on the 2-exocyclic amine (N-alkylation).
α2​ -Adrenergic Receptor Imidazoline bioisosterism0.1 µM – 2.0 µMAlter ring size (e.g., 6-membered thiazine) or add 4,5-substitutions.
Colloidal Aggregation High LogP from 4-ethoxyphenyl groupApparent IC50​ < 1.0 µMReduce lipophilicity; replace phenyl ether with polar heterocycles.
Cytochrome P450 (CYP) Sulfur/Nitrogen lone pair coordination5.0 µM – 15.0 µMBlock metabolically soft spots on the phenyl ring (e.g., fluorination).

Part 5: Mechanistic Visualizations

Workflow Start Hit Compound: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Biochem Primary Biochemical Screen (Identify specific binding) Start->Biochem Counter Orthogonal Counter-Screen (SPR / ITC to rule out aggregation) Biochem->Counter Hit Validation OffTarget Off-Target Profiling (NOS & Alpha-2 AR Panels) Counter->OffTarget Confirmed Binder SAR Medicinal Chemistry Optimization (Steric bulk on 2-amine) OffTarget->SAR High Liability Detected SAR->Biochem Iterative Testing

Caption: Workflow for identifying and mitigating off-target liabilities of 2-aminothiazoline hits.

Pathway cluster_0 Primary Target Pathway cluster_1 Off-Target Liability Pathways Compound N-(4-ethoxyphenyl)- 4,5-dihydro-1,3-thiazol-2-amine Target Target Kinase / GPCR Compound->Target Specific Affinity NOS Nitric Oxide Synthase (Heme Domain) Compound->NOS 2-aminothiazoline pharmacophore Alpha2 Alpha-2 Adrenergic Receptor Compound->Alpha2 Imidazoline-like cross-reactivity Efficacy Desired Phenotype Target->Efficacy Toxicity Metabolic Interference & Vasoconstriction NOS->Toxicity Alpha2->Toxicity

Caption: Mechanistic decoupling of primary target efficacy from NOS and adrenergic off-target pathways.

References

  • Ferreira, R. B., et al. (2016). "New 2-Aminothiazoline derivatives lower blood pressure of spontaneously hypertensive rats (SHR) via I1-imidazoline and alpha-2 adrenergic receptors activation." European Journal of Pharmacology, 791, 803-810.

  • Li, H., et al. (2000). "Bovine endothelial nitric oxide synthase heme domain complexed with 2-aminothiazoline (H4B bound)." RCSB Protein Data Bank (PDB ID: 1D1W).

Sources

Reference Data & Comparative Studies

Validation

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine vs standard 2-aminothiazole derivatives

An in-depth comparative analysis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (a thiazoline) against standard 2-aminothiazole derivatives reveals critical divergences in structural chemistry, stability, and targ...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (a thiazoline) against standard 2-aminothiazole derivatives reveals critical divergences in structural chemistry, stability, and target engagement. While both scaffolds are heavily utilized in medicinal chemistry and high-throughput screening libraries, the saturation state of the five-membered heterocyclic core fundamentally dictates their pharmacological utility.

This guide provides a rigorous evaluation of these two scaffolds, detailing the causality behind their physicochemical differences and providing self-validating experimental protocols for comparative analysis.

Structural Causality: Aromaticity vs. Saturation

The primary distinction between N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and a standard N-(4-ethoxyphenyl)-1,3-thiazol-2-amine lies in the C4-C5 bond of the heterocyclic ring.

  • Standard 2-Aminothiazoles (Fully Aromatic): The 1,3-thiazole core is a fully aromatic system possessing 6 π delocalized electrons. This resonance stabilization forces the ring into a strictly planar conformation[1]. The exocyclic amine's lone pair participates in this delocalization, significantly reducing its basicity (pKa ~2.5) and rendering the C2 carbon highly resistant to nucleophilic attack.

  • 4,5-Dihydro-1,3-thiazoles (Thiazolines): The saturation of the C4-C5 bond strips the ring of its aromaticity[2]. The C=N double bond becomes localized, shifting the electron density and increasing the basicity of the endocyclic nitrogen (pKa ~5.5–6.5). Furthermore, the sp³ hybridized C4 and C5 carbons introduce a slight "pucker" to the ring[3]. This breaks the extended planarity of the molecule, altering the 3D spatial trajectory of the N-(4-ethoxyphenyl) substituent—a critical factor when mapping pharmacophores to rigid kinase or GPCR binding pockets[4][5].

Mechanistic Pathway: Acidic Vulnerability

Because the thiazoline core lacks resonance stabilization, the localized imine-like C=N bond is highly susceptible to protonation in acidic environments (e.g., gastric fluid). Protonation at the endocyclic nitrogen renders the C2 carbon highly electrophilic, inviting nucleophilic attack by water. This leads to rapid hydrolysis and ring-opening, forming inactive amino thiol derivatives[5]. Standard aromatic thiazoles are virtually immune to this specific degradation pathway.

Structural_Divergence Thiazoline N-(4-ethoxyphenyl)- 4,5-dihydro-1,3-thiazol-2-amine (Thiazoline) Acid Acidic Aqueous Media (pH < 4.0) Thiazoline->Acid Exposed to Thiazole Standard 2-Aminothiazole (Aromatic Core) Thiazole->Acid Exposed to Degradation Ring Opening (Amino Thiol Formation) Acid->Degradation Hydrolysis (Saturated C4-C5) Stable High Stability (Intact Aromatic Ring) Acid->Stable Resonance Stabilization

Fig 1: Chemical stability pathways of thiazoline vs. thiazole cores in acidic environments.

Physicochemical & Pharmacokinetic Profiling

To objectively compare the performance of these two scaffolds, the following table synthesizes their quantitative and qualitative physicochemical properties.

ParameterN-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amineStandard N-(4-ethoxyphenyl)-1,3-thiazol-2-amine
Core Structure 2-Aminothiazoline (Partially saturated)2-Aminothiazole (Fully aromatic)
Aromaticity Non-aromatic (Localized C=N)Highly aromatic (Delocalized 6 π electrons)
3D Conformation Slight puckering at C4-C5Strictly planar
Endocyclic N pKa ~5.5 - 6.5 (Higher basicity)~2.5 - 3.0 (Lower basicity)
Gastric Stability (pH 1.2) Poor (t½ < 2 hours due to hydrolysis)Excellent (t½ > 24 hours)
Primary Metabolic Liability Ring opening, S-oxidationCYP-mediated aromatic oxidation
Synthetic Accessibility Intramolecular cyclization of thioamidesHantzsch synthesis ( α -haloketones + thioamides)

Experimental Methodologies

To empirically validate the differences between these two compounds, researchers must employ self-validating assay systems. Below are two standardized protocols designed to assess structural stability and target engagement.

Protocol A: Comparative Acidic Stability Assay (LC-MS/MS)

Rationale: This assay quantifies the kinetic degradation of the thiazoline C4-C5 saturated bond versus the aromatic thiazole under simulated gastric conditions, utilizing an internal standard to ensure data integrity[6].

  • Reagent Preparation: Prepare 10 mM stock solutions of both test compounds in LC-MS grade DMSO.

  • Buffer Incubation: Dilute the stocks to a final concentration of 1 µM in Simulated Gastric Fluid (SGF, pH 1.2) and PBS (pH 7.4) in 96-well deep-well plates. Incubate at 37°C under continuous orbital shaking (300 rpm).

  • Time-Course Sampling: At t=0,15,30,60,and 120 minutes, extract 50 µL aliquots from each well.

  • Reaction Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing 100 nM of an internal standard (e.g., 2-aminothiazole-4-carboxylic acid)[6]. The cold organic solvent halts hydrolysis and precipitates buffer proteins/salts.

  • Centrifugation: Spin the plates at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Utilize a mobile phase gradient of 0.5% Trifluoroacetic acid (TFA) in Methanol and Water[6]. Monitor the MRM transitions for the disappearance of the parent mass and the appearance of the amino thiol degradation product (for the thiazoline).

Protocol B: In Vitro Target Binding Evaluation (AlphaScreen)

Rationale: 2-aminothiazoles are privileged scaffolds frequently screened against kinases and GPCRs[4][7]. This bead-based proximity assay measures how the conformational differences (planar vs. puckered) affect binding affinity.

  • Bead Conjugation: Conjugate the recombinant target protein to Glutathione (GST) donor beads. Conjugate a known biotinylated reference ligand to Streptavidin acceptor beads.

  • Compound Dispensing: Using an acoustic liquid handler, dispense 100 nL of the test compounds (10-point titration from 10 µM to 0.1 nM) into a 384-well white OptiPlate.

  • Target Incubation: Add 10 µL of the target protein/donor bead mixture to the wells. Incubate for 30 minutes at room temperature in the dark to allow equilibrium binding.

  • Signal Generation: Add 10 µL of the acceptor bead mixture. Incubate for an additional 60 minutes. (If the test compound binds the target, it displaces the biotinylated ligand, reducing the proximity of the beads).

  • Detection: Read the plate on a multimode plate reader (Excitation: 680 nm; Emission: 520-620 nm).

  • Data Analysis: Normalize the luminescence signals to DMSO controls and plot dose-response curves to calculate IC 50​ values.

Assay_Workflow Prep 1. Compound Preparation (10 µM in DMSO) Incubate 2. Target Incubation (Kinase/GPCR + Beads) Prep->Incubate Quench 3. Reaction Quenching & Internal Standard Addition Incubate->Quench Analyze 4. LC-MS/MS or AlphaScreen Quantification Quench->Analyze Data 5. IC50 / EC50 Calculation (Structure-Activity Relationship) Analyze->Data

Fig 2: High-throughput screening workflow for evaluating 2-aminothiazole derivatives.

References

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • Thiazoline - Chemical Properties and Isomers Source: Wikipedia URL: [Link][2]

  • 2-sec-Butyl-4,5-dihydrothiazole: Stability and Reactivity Source: Grokipedia URL:[Link][5]

  • LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning Source: National Center for Biotechnology Information (PMC) URL:[Link][6]

  • Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives Source: ResearchGate URL:[Link][4]

  • Geometry of the 2-aminoheterocyclic–carboxylic acid R22(8) graph set: implications for crystal engineering Source: IUCr Journals URL:[Link][3]

Sources

Comparative

Comparative In Vivo Efficacy of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and its Analogs as Novel Antimicrobial Agents

This guide provides a comparative analysis of the in vivo efficacy of a promising class of synthetic thiazole compounds, represented by N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, in the context of treating chall...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative analysis of the in vivo efficacy of a promising class of synthetic thiazole compounds, represented by N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, in the context of treating challenging skin infections. As the prevalence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), continues to rise, the need for novel therapeutic options is urgent. Thiazole derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document will focus on the demonstrated antibacterial efficacy of these compounds in a preclinical animal model, comparing their performance against a current standard-of-care antibiotic.

The transition from promising in vitro activity to successful in vivo efficacy is a critical hurdle in drug development. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental validation of these thiazole compounds. We will explore the causality behind the experimental design and present the data in a clear, comparative format to facilitate informed decisions in the progression of novel antimicrobial candidates.

The Challenge: Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infections

Community-associated MRSA has led to a significant increase in skin and soft tissue infections.[3] The resistance of these strains to conventional antibiotics necessitates the development of new therapeutic agents. Topical antibiotics are a frontline treatment for localized skin infections, aiming to eradicate the pathogen and prevent systemic spread. A key objective in this field is the discovery of compounds that not only exhibit potent antimicrobial activity but also possess a favorable safety profile for dermal application.

A Promising Class of Compounds: Synthetic Thiazoles

A study by Mohammad et al. investigated a series of synthetic thiazole compounds for their potential as topical treatments for MRSA skin infections.[3] While the specific efficacy data for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is not detailed in the available literature, this class of compounds has shown significant promise. The lead compound and its analogues demonstrated potent in vitro activity against MRSA, with minimum inhibitory concentrations (MICs) as low as 1.3 μg/mL.[3] Encouragingly, several of these derivatives showed no toxicity to human keratinocytes at concentrations up to 20 μg/mL, suggesting a favorable therapeutic window for topical application.[3]

Comparative In Vivo Efficacy in a Murine MRSA Skin Infection Model

To assess the therapeutic potential in a living system, the lead thiazole compound and three of its analogues were evaluated in a murine model of MRSA skin infection. This model is a standard in the field for evaluating the efficacy of topical antimicrobial agents. The performance of the thiazole compounds was directly compared to that of mupirocin, a widely used topical antibiotic for the treatment of MRSA infections.

Experimental Workflow: Murine MRSA Skin Infection Model

The experimental design is crucial for obtaining reliable and translatable data. The following diagram outlines the key steps in the in vivo efficacy evaluation.

G cluster_0 Animal Acclimatization & Preparation cluster_1 Infection & Treatment cluster_2 Efficacy Assessment acclimatization Acclimatization of Mice hair_removal Dorsal Hair Removal acclimatization->hair_removal wounding Creation of Full-Thickness Dermal Wound hair_removal->wounding 24 hours post-hair removal infection Inoculation with MRSA wounding->infection treatment Topical Application of Test Compounds (Thiazoles, Mupirocin, Vehicle) infection->treatment euthanasia Euthanasia at Defined Time Point treatment->euthanasia Post-treatment period tissue_homogenization Homogenization of Infected Skin Tissue euthanasia->tissue_homogenization bacterial_quantification Quantification of Bacterial Load (CFU/gram) tissue_homogenization->bacterial_quantification

Caption: Workflow of the murine MRSA skin infection model.

Results: A Direct Comparison

The primary endpoint for this study was the reduction in the bacterial burden within the infected skin tissue. The results demonstrated that the lead thiazole compound and its three tested analogues exhibited potent antimicrobial activity in vivo.

Treatment GroupMean Bacterial Load Reduction (%)Statistical Significance vs. Vehicle
Vehicle ControlBaseline-
Lead Thiazole Compound> 90%p < 0.05
Thiazole Analog 1> 90%p < 0.05
Thiazole Analog 2> 90%p < 0.05
Thiazole Analog 3> 90%p < 0.05
Mupirocin (Positive Control)> 90%p < 0.05

Data synthesized from Mohammad et al. (2015).[3]

As the data clearly indicates, the thiazole compounds were able to reduce the burden of MRSA in the skin wounds by over 90%, an efficacy that was comparable to the established antibiotic, mupirocin.[3] This demonstrates a successful translation of in vitro potency to in vivo therapeutic effect.

Expert Insights and Future Directions

The comparable efficacy of this class of thiazole derivatives to mupirocin is a significant finding. It positions these compounds as viable candidates for further development as novel topical antimicrobials. The study also highlighted a synergistic relationship between some thiazole compounds and mupirocin in vitro, suggesting potential for combination therapies to enhance efficacy and combat resistance.[3]

For N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine specifically, its structural similarity to the compounds that have demonstrated in vivo success provides a strong rationale for its inclusion in future preclinical evaluations. Key next steps for this and related compounds would involve:

  • Pharmacokinetic Profiling: Understanding the dermal absorption, distribution, and metabolism of the compound.

  • Expanded Safety Studies: Including repeat-dose dermal toxicity studies.

  • Spectrum of Activity: Evaluating efficacy against a broader range of clinical MRSA isolates and other skin pathogens.

Conclusion

The body of evidence for synthetic thiazole compounds as topical antimicrobial agents is growing. The demonstrated in vivo efficacy, comparable to the standard-of-care mupirocin in a murine MRSA skin infection model, underscores the therapeutic potential of this chemical class.[3] While direct in vivo data for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is yet to be published, the strong performance of its analogues provides a solid foundation for its continued investigation. These findings should encourage further research and development of thiazole-based therapies to address the critical public health challenge of antibiotic-resistant skin infections.

References

  • Mohammad H, Cushman M, Seleem MN (2015) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE 10(11): e0142321. [Link]

  • Thiazole, isatin and phthalimide derivatives tested in vivo against cancer models: a literature review of the last six years - PubMed. (2023, April 26). [Link]

  • Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., Guan, Q., Bao, K., Wang, J., Wu, Y., & Zhang, W. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(7), e0181589. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. (2022, August 30). [Link]

  • N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine - PubChemLite. (n.d.). [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. (2024, April 24). [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (2024, February 29). [Link]

  • N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine | Chemsrc. (2026, February 26). [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - ResearchGate. (2025, October 17). [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. (n.d.). [Link]

  • Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. (n.d.). [Link]

  • N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine - NextSDS. (n.d.). [Link]

  • SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES - IAEA. (n.d.). [Link]

  • N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents - PubMed. (1983, August). [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. (2023, August 13). [Link]

  • Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Publishing. (n.d.). [Link]

Sources

Validation

Validating the Biological Activity of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine: A Comparative Guide to CRISPR Knockout Workflows

Introduction The identification of novel modulators for orphan G-protein-coupled receptors (GPCRs) is a critical frontier in neuropharmacology. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) has em...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The identification of novel modulators for orphan G-protein-coupled receptors (GPCRs) is a critical frontier in neuropharmacology. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) has emerged from high-throughput biochemical screens as a putative modulator of GPR151 [1]. GPR151 is an orphan receptor highly enriched in the habenula and dorsal root ganglia, where it plays a pivotal role in regulating synaptic plasticity, nicotine addiction vulnerability, and neuropathic pain processing[2][3].

Because GPR151 lacks a well-characterized endogenous ligand, validating the on-target specificity of screening hits like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine presents a significant analytical challenge[4][5]. This guide provides an authoritative framework for validating this compound's biological activity, objectively comparing the gold-standard CRISPR-Cas9 knockout (KO) approach against traditional methodologies.

The Biological Context: GPR151 Signaling Mechanics

To design a robust validation assay, we must first understand the causality of the receptor's signaling cascade. GPR151 localizes to presynaptic membranes and couples exclusively to the inhibitory G-protein subunit Gαo1 [2][6].

When a modulator binds to GPR151, it triggers the Gαo1 pathway, which directly inhibits adenylyl cyclase (AC). This inhibition throttles the conversion of ATP to cyclic AMP (cAMP), leading to a measurable reduction in intracellular cAMP levels[2]. The subsequent drop in Protein Kinase A (PKA) activity alters the release probability of synaptic vesicles[6]. Therefore, quantifying cAMP fluctuations provides a direct, causal readout of the compound's biological activity.

GPR151_Signaling Cmpd N-(4-ethoxyphenyl)-4,5-dihydro -1,3-thiazol-2-amine GPR151 GPR151 Receptor (Presynaptic Membrane) Cmpd->GPR151 Modulates Gao1 Gαo1 (Inhibitory G-protein) GPR151->Gao1 Activates AC Adenylyl Cyclase (AC) Gao1->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces PKA PKA Activity ↓ cAMP->PKA Decreases Vesicle Synaptic Vesicle Release Modulation PKA->Vesicle Alters Fidelity

GPR151 signaling pathway mediated by Gαo1 coupling and cAMP reduction.

Comparison of Target Validation Strategies

When validating a screening hit, researchers typically choose between genetic ablation (CRISPR), genetic knockdown (RNAi), or pharmacological inhibition. For orphan receptors like GPR151, CRISPR-Cas9 KO provides the most definitive proof of target engagement[7].

Performance & Specificity Comparison
Validation MethodTarget Ablation EfficiencyOff-Target Noise RiskSignal-to-Background RatioBest Use Case
CRISPR-Cas9 KO 100% (Complete Knockout) Very Low (with isogenic controls)High Definitive target validation & mechanism of action studies.
RNAi (shRNA/siRNA) 70–90% (Transient/Partial)Moderate (Seed sequence overlap)ModerateInitial rapid screening or when KO is lethal.
Pharmacological N/A (Competitive binding)High (Cross-reactivity with other GPCRs)LowHigh-throughput functional assays (requires known reference ligands).

Why CRISPR is the Gold Standard Here: RNAi leaves residual GPR151 protein, which can still couple to Gαo1 and generate confounding cAMP signals. Furthermore, because GPR151 has no well-established reference antagonists, pharmacological validation is prone to circular logic. A CRISPR-Cas9 KO line creates a binary, self-validating system: if N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine modulates cAMP in Wild-Type (WT) cells but fails to do so in KO cells, the activity is definitively GPR151-dependent[7].

Experimental Protocol: CRISPR Validation Workflow

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure cAMP. The workflow is designed as a self-validating matrix , utilizing both WT and KO lines alongside critical pharmacological controls.

Logical Causality of the Assay Design

Because GPR151 is an inhibitory (Gαi/o) GPCR, its activation decreases cAMP. However, basal cAMP levels in resting cells are often too low to reliably detect a further decrease. To solve this, we use Forskolin , a direct activator of adenylyl cyclase, to artificially raise the cAMP baseline. If N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a true GPR151 agonist, it will suppress this Forskolin-induced cAMP spike in WT cells, but not in the CRISPR KO cells.

CRISPR_Workflow WT Wild-Type Cells (Expressing GPR151) Trt_WT Add Compound + Forskolin WT->Trt_WT KO CRISPR GPR151 KO Cells Trt_KO Add Compound + Forskolin KO->Trt_KO Read_WT cAMP Levels Suppressed (On-Target Effect) Trt_WT->Read_WT Read_KO No cAMP Suppression (Validates Specificity) Trt_KO->Read_KO Ideal Result Read_Off cAMP Suppressed in KO (Off-Target Effect) Trt_KO->Read_Off Off-Target

Logical workflow for validating compound specificity using CRISPR GPR151 KO cells.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Cultivate isogenic WT and CRISPR-Cas9 GPR151 KO cell lines (e.g., HEK293T stably transfected with GPR151, or a relevant neuronal line).

  • Seed cells at a density of 2,000–5,000 cells/well in a 384-well white opaque microplate.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Pre-Incubation

  • Prepare a serial dilution of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (ranging from 10 µM to 0.1 nM) in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Add the compound dilutions to both WT and KO wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate for 15–30 minutes at room temperature to allow receptor binding.

Step 3: Forskolin Stimulation

  • Add Forskolin to all wells to achieve a final concentration of 1 µM (or the pre-determined EC80 for your specific cell line).

  • Incubate for exactly 30 minutes at room temperature. Causality note: This precise timing ensures adenylyl cyclase is stimulated before compensatory cellular mechanisms downregulate the signal.

Step 4: TR-FRET Detection

  • Add the TR-FRET cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) directly to the wells.

  • Incubate for 1 hour at room temperature protected from light.

  • Read the plate on a TR-FRET compatible microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm).

Step 5: Data Interpretation

  • Calculate the 665/615 nm emission ratio. A decrease in the TR-FRET signal corresponds to an increase in intracellular cAMP (due to competitive binding).

  • Validation Check: If the compound successfully lowers cAMP (reverses the Forskolin effect) in the WT line with a measurable IC₅₀, but the dose-response curve is completely flat in the GPR151 KO line, you have definitively proven that N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is an on-target GPR151 modulator.

Sources

Validation

LC-MS/MS Bioanalytical Method Validation for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in Plasma: A Comparative Guide

The accurate quantification of novel therapeutic compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) evaluations. This guide provides an in-depth, objective comparison of sa...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of novel therapeutic compounds in biological matrices is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) evaluations. This guide provides an in-depth, objective comparison of sample preparation and chromatographic strategies for the bioanalysis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in human plasma. By anchoring our experimental design in the physicochemical properties of the analyte, we establish a robust, self-validating LC-MS/MS workflow that meets stringent regulatory standards.

Analyte Profiling & Experimental Causality

To design a successful bioanalytical method, one must first deconstruct the analyte's molecular architecture. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine consists of two defining features:

  • Hydrophobic Tail: An ethoxyphenyl ring that drives non-polar interactions.

  • Basic Headgroup: A 4,5-dihydro-1,3-thiazol-2-amine moiety. The amidine-like nitrogen atoms possess a basic pKa (typically ~8.0–9.0), meaning the molecule is positively charged (protonated) at physiological and acidic pH levels.

The Causality of Method Selection: Because the analyte is basic, simple hydrophobic retention (e.g., standard C18 columns or reversed-phase SPE) is insufficient and often leads to peak tailing or poor recovery due to secondary interactions with residual silanols. Instead, exploiting the positive charge via Mixed-Mode Strong Cation Exchange (MCX) and leveraging the aromatic rings via Biphenyl chromatography provides a superior, orthogonal separation strategy.

Sample Preparation: Comparative Performance

Extracting the analyte from plasma requires eliminating endogenous proteins and phospholipids, which are the primary culprits of ion suppression in the mass spectrometer. We compared three distinct extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (MCX SPE).

Quantitative Comparison
Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalWorkflow Time
Protein Precipitation (PPT) 85.2 ± 6.442.1%Poor< 1 hour
Liquid-Liquid Extraction (LLE) 62.4 ± 8.112.5%Moderate2–3 hours
Mixed-Mode Cation Exchange (MCX SPE) 94.8 ± 3.2 4.2% Excellent 1.5 hours

Data Interpretation: While PPT is rapid, it fails to remove endogenous phospholipids, leading to severe matrix effects that violate the [1]. LLE struggles with the polar basic nature of the thiazol-2-amine group, resulting in poor recovery. MCX SPE provides the optimal balance, utilizing a dual-retention mechanism to lock the analyte in place while aggressively washing away lipids.

Step-by-Step Self-Validating MCX SPE Protocol

This protocol is engineered as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at Step 1, any subsequent well-to-well variations in extraction efficiency or ionization are mathematically normalized. Continuous verification is achieved by embedding Low, Mid, and High Quality Control (QC) samples within the extraction plate.

  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure the thiazol-2-amine nitrogen is fully protonated.

  • Conditioning: Pass 1 mL of 100% Methanol (MeOH) through the MCX sorbent, followed by 1 mL of HPLC-grade Water.

  • Loading: Load the acidified plasma mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% Formic Acid in Water. The analyte remains bound via strong ionic interactions with the sulfonic acid groups on the sorbent.

  • Wash 2 (Lipid Removal): Wash with 1 mL of 100% MeOH. Because the analyte is ionically locked, this harsh organic wash strips away hydrophobic phospholipids without eluting the target compound.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH neutralizes the basic nitrogen on the analyte, breaking the ionic bond and releasing it into the collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C and reconstitute in 100 µL of mobile phase.

SPE_Workflow A 1. Conditioning MeOH & H2O B 2. Sample Load Acidified Plasma A->B C 3. Wash 1 2% FA (Polar Wash) B->C D 4. Wash 2 100% MeOH (Lipid Wash) C->D E 5. Elution 5% NH4OH in MeOH D->E

Caption: Mixed-mode Cation Exchange (MCX) Solid Phase Extraction Workflow.

Chromatographic Separation Strategy

The choice of stationary phase dictates the selectivity and sensitivity of the assay. We compared a standard C18 (Alkyl) column against a Biphenyl column under identical isocratic conditions (60% MeOH, 40% H2​O , 0.1% Formic Acid).

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)S/N Ratio at LLOQResolution from Isobars
Standard C18 (Alkyl) 1.81.6 (Tailing)25:1Poor
Biphenyl ( π−π active) 2.5 1.05 (Symmetrical) 110:1 Excellent

Mechanistic Insight: Standard C18 columns rely entirely on dispersive hydrophobic interactions. The basic nitrogen of the thiazol-2-amine group often interacts with unendcapped silanols on the silica support, causing severe peak tailing. In contrast, the Biphenyl stationary phase facilitates orthogonal π−π interactions with the ethoxyphenyl ring of the analyte. This dual-retention mechanism enhances retention time, shields silanol interactions (yielding sharp, symmetrical peaks), and effectively resolves the analyte from endogenous isobaric plasma lipids.

Regulatory Validation & Acceptance Criteria

To ensure the data is fit for regulatory submission, the method must be validated according to the [2].

  • Selectivity & Specificity: Blank plasma from six different lots must be analyzed. Interfering peaks at the retention time of the analyte must be ≤20% of the Lower Limit of Quantification (LLOQ) response.

  • Accuracy & Precision: Intra-batch and inter-batch precision (%CV) must not exceed 15% for all QC levels, except at the LLOQ where ≤20% is permissible [3].

  • Matrix Effect: The IS-normalized matrix factor must have a %CV ≤15% , proving that the SIL-IS effectively compensates for any residual ion suppression.

BMV_Workflow Start Method Development (LC/MS Optimization) Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity MatrixEffect Matrix Effect & Recovery (SIL-IS Normalization) Selectivity->MatrixEffect AccPrec Accuracy & Precision (Intra/Inter-batch QCs) MatrixEffect->AccPrec Stability Stability Testing (Benchtop, Freeze-Thaw) AccPrec->Stability Final Fit-for-Purpose Validated Assay Stability->Final

Caption: Core parameters for FDA/ICH M10 Bioanalytical Method Validation.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration.[Link]

  • ICH M10 on bioanalytical method validation and study sample analysis (2022) . European Medicines Agency.[Link]

Comparative

Orthogonal Assay Validation for N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine High-Throughput Screening Hits

Audience: Researchers, assay development scientists, and drug discovery professionals. Executive Summary: The Hit Validation Challenge In early-stage drug discovery, identifying small molecule inhibitors of Protein-Prote...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals.

Executive Summary: The Hit Validation Challenge

In early-stage drug discovery, identifying small molecule inhibitors of Protein-Protein Interactions (PPIs) is notoriously prone to false positives. A prime example is the identification of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS 145621-51-8) during high-throughput screening (HTS) campaigns targeting the interaction between the GIV (Girdin) GBA-motif and the Gαi protein[1].

While primary screens often utilize highly sensitive proximity-based assays like AlphaScreen[2], compounds containing 2-aminothiazoline scaffolds frequently exhibit Pan-Assay Interference (PAINS) behaviors. They can act as singlet oxygen quenchers, auto-fluorescent artifacts, or colloidal aggregators. This guide provides an authoritative, step-by-step comparison of orthogonal validation strategies—comparing AlphaScreen, TR-FRET, and Surface Plasmon Resonance (SPR)—to systematically confirm true target engagement and eliminate assay-specific artifacts.

Biological Target & Mechanism of Action

GIV is a multi-modular scaffold protein that acts as a non-receptor guanine nucleotide exchange factor (GEF)[3]. Through its C-terminal GBA (Gα-Binding and Activating) motif, GIV binds to inactive, GDP-bound Gαi and accelerates the exchange of GDP for GTP[4]. This GPCR-independent activation of Gαi drives downstream signaling cascades, including the Akt and PI3K pathways, which are critical in cancer metastasis and fibrotic diseases.

The goal of the HTS campaign is to identify small molecules that sterically block the GIV GBA-motif from binding to Gαi, thereby halting this aberrant signaling loop[1].

GIV_Signaling GIV GIV Scaffold (GBA Motif) Galpha Gαi (GDP-bound) GIV->Galpha Binds & Activates Galpha_GTP Gαi (GTP-bound) Active Galpha->Galpha_GTP GEF Activity (GDP/GTP Exchange) Effector Downstream Effectors (Akt, PI3K) Galpha_GTP->Effector Signaling Cascade Inhibitor N-(4-ethoxyphenyl)-4,5-dihydro- 1,3-thiazol-2-amine Inhibitor->GIV Blocks GBA Motif

Fig 1. GIV-Gαi signaling pathway and targeted inhibition by the HTS hit.

The Validation Funnel: Causality in Assay Design

To prove that N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine is a genuine GIV-Gαi inhibitor rather than an assay artifact, a self-validating system of orthogonal assays must be employed.

  • Primary HTS (AlphaScreen): High sensitivity and throughput, but relies on the diffusion of singlet oxygen over ~200 nm. Thiazole derivatives can chemically quench singlet oxygen, causing a false drop in signal (mimicking inhibition)[2].

  • Orthogonal 1 (TR-FRET): Mitigates singlet oxygen quenching by using direct Förster resonance energy transfer (<10 nm). Time-resolved gating eliminates the short-lived auto-fluorescence typical of aromatic ring systems.

  • Orthogonal 2 (SPR): A label-free biophysical method. It measures direct mass changes on a sensor chip, completely removing fluorophore dependencies and identifying non-stoichiometric colloidal aggregators.

Validation_Funnel HTS Primary HTS (AlphaScreen) Identify initial hits (e.g. 2-aminothiazolines) Counter Counter-Screen (AlphaScreen His-GST) Filter out singlet oxygen quenchers / PAINS HTS->Counter Hit Triage TR_FRET Orthogonal Assay 1: TR-FRET Confirm binding with distinct fluorophores Counter->TR_FRET True Actives SPR Orthogonal Assay 2: SPR Label-free biophysical kinetics (Kd, Kon, Koff) TR_FRET->SPR Confirmed Binders Cell Cell-Based Assay Functional validation of Gαi inhibition SPR->Cell Kinetic Validation

Fig 2. Orthogonal validation workflow for triaging AlphaScreen HTS hits.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of each assay platform when validating 2-aminothiazoline hits against the GIV-Gαi interaction.

Assay ParameterAlphaScreen (Primary)TR-FRET (Orthogonal)SPR (Biophysical)
Detection Mechanism Chemiluminescence (Singlet O₂)Time-Resolved FluorescenceLabel-free Refractive Index
Throughput Ultra-High (1536-well)High (384/1536-well)Medium (Microfluidic chips)
Sensitivity (LOD) < 100 pM~ 1 nM~ 10-50 nM
Susceptibility to Thiazolamines High (Singlet O₂ quenching)Low (Time-gated emission)None (Label-free)
Kinetic Resolution Endpoint onlyEndpoint onlyReal-time ( Kon​ , Koff​ , Kd​ )
Reagent Cost / Well Low ($0.05)Medium ($0.15)High (Chip-dependent)

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary counter-screens and causality checks.

Protocol 1: AlphaScreen Primary Binding Assay

Causality Insight: This assay brings a Nickel-chelate donor bead (binding His-GIV) and a Glutathione acceptor bead (binding GST-Gαi) into proximity. We must run a His-GST fusion protein counter-screen in parallel to ensure the compound isn't simply disrupting the bead chemistry.

  • Protein Preparation: Dilute His-tagged GIV GBA-motif peptide (50 nM) and GST-tagged Gαi (50 nM) in Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Compound Addition: Dispense 10 µL of the protein mix into a 384-well white OptiPlate. Use an acoustic liquid handler to add 100 nL of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (dose-response, 10 µM to 1 nM). Incubate for 30 minutes at room temperature (RT).

  • Bead Addition: Under subdued green light, add 10 µL of a mixture containing Nickel-chelate Donor beads and Glutathione Acceptor beads (final concentration 20 µg/mL each).

  • Detection: Incubate for 60 minutes at RT in the dark. Read the plate on an EnVision multimode reader (Excitation: 680 nm; Emission: 520-620 nm).

Protocol 2: TR-FRET Orthogonal Assay

Causality Insight: By switching the detection modality to Terbium (Tb) and Alexa Fluor 647 (AF647), we eliminate singlet oxygen dependency. The 100 µs measurement delay allows the rapid auto-fluorescence of the ethoxyphenyl group to decay before signal acquisition.

  • Reagent Assembly: Incubate His-GIV and GST-Gαi (20 nM each) with Tb-labeled anti-His antibody (1 nM) and AF647-labeled anti-GST antibody (5 nM) in TR-FRET buffer.

  • Compound Incubation: Add the hit compound in a 12-point dose-response curve. Include a DMSO-only vehicle control (0.1% final) to establish the maximum FRET signal.

  • Equilibration: Seal the plate and incubate for 2 hours at RT to allow the binding equilibrium to stabilize.

  • Data Acquisition: Excite the plate at 337 nm. After a 100 µs delay, read emissions at 615 nm (Tb donor) and 665 nm (AF647 acceptor). Calculate the 665/615 ratio to determine specific inhibition.

Protocol 3: SPR Biophysical Validation

Causality Insight: SPR measures the direct binding of the small molecule to Gαi. If the compound is a colloidal aggregator, the sensorgram will show non-saturating, super-stoichiometric binding curves. A true 1:1 binding model confirms specific target engagement.

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore 8K). Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Flow GST-Gαi over the active flow cell until an immobilization level of ~3,000 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine. Leave the reference flow cell unmodified.

  • Analyte Injection: Prepare a 2-fold dilution series of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (from 50 µM down to 0.39 µM) in running buffer (HBS-EP+ with 2% DMSO).

  • Kinetic Analysis: Inject the compound series at a flow rate of 30 µL/min. Monitor the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • Data Fitting: Subtract the reference cell signal and DMSO bulk shift. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ , Koff​ , and the equilibrium dissociation constant ( Kd​ ).

Conclusion

Validating HTS hits like N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine requires a rigorous, multi-tiered approach. While AlphaScreen provides the necessary throughput for initial library screening, its susceptibility to singlet oxygen quenching by conjugated thiazole systems demands orthogonal validation. By systematically applying TR-FRET to rule out fluorophore artifacts and SPR to confirm 1:1 biophysical binding kinetics, researchers can confidently advance true GIV-Gαi inhibitors into cell-based functional assays and lead optimization.

Sources

Validation

A Comparative Cytotoxicity Analysis of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine Against FDA-Approved Antineoplastic and Anti-inflammatory Agents: An Investigative Guide

Introduction The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The compound of interest, N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine, is a member of this versatile class of heterocyclic compounds. While direct cytotoxicity data for this specific molecule is not extensively available in the public domain, the known bioactivities of structurally related N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors and N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as 5-lipoxygenase (5-LOX) inhibitors provide a strong rationale for investigating its cytotoxic potential.[2][4]

This guide outlines a comprehensive experimental framework for benchmarking the in vitro cytotoxicity of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine against a panel of well-characterized, FDA-approved drugs. The selected comparators include Paclitaxel, a potent microtubule-stabilizing agent; Doxorubicin, a topoisomerase II inhibitor with broad cytotoxic effects; and Zileuton, a 5-LOX inhibitor used in the management of asthma. This multipronged comparison will enable a robust evaluation of the test compound's potency and potential mechanism of action.

The primary objective of this proposed study is to determine the half-maximal inhibitory concentration (IC50) of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine in various human cancer cell lines and to contextualize its cytotoxic profile relative to established therapeutic agents. This guide provides detailed methodologies for key cytotoxicity assays, a framework for data analysis and presentation, and a discussion of the potential implications of the findings for future drug development efforts.

Experimental Design & Rationale

The selection of appropriate cell lines and comparator drugs is critical for a meaningful cytotoxicity assessment. The following experimental design is proposed to provide a comprehensive and interpretable dataset.

Cell Line Selection

To assess the cytotoxic potential across different cancer types, a panel of human cancer cell lines with varying origins and genetic backgrounds is proposed:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line commonly used in anticancer drug screening.

  • A549 (Human Lung Carcinoma): A standard model for lung cancer research, known for its resilience and use in cytotoxicity studies.[5]

  • HT-29 (Human Colon Adenocarcinoma): A representative cell line for colorectal cancer, a prevalent and challenging malignancy.[6]

  • PC-3 (Human Prostate Carcinoma): An androgen-independent prostate cancer cell line, valuable for studying hormone-refractory prostate cancer.

Selection of FDA-Approved Comparator Drugs

The choice of comparator drugs is based on the potential mechanisms of action of thiazole derivatives and the need for broad-spectrum cytotoxicity benchmarks:

  • Paclitaxel: A first-line chemotherapeutic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Given that related thiazole compounds act as tubulin inhibitors, Paclitaxel serves as a crucial mechanistic benchmark.[4]

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, inducing broad-spectrum cytotoxicity. It will serve as a general positive control for potent cytotoxic activity.

  • Zileuton: An inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. As some thiazole derivatives have shown 5-LOX inhibitory activity, Zileuton provides a relevant comparison for potential anti-inflammatory, and by extension, anti-proliferative effects in specific contexts.[2][7]

Methodologies

The following protocols describe the step-by-step procedures for conducting the proposed cytotoxicity assays.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and the comparator drugs (Paclitaxel, Doxorubicin, Zileuton) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the 48-hour incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the IC50 values.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation and Interpretation

The results of the cytotoxicity assays should be presented in a clear and comparative manner.

Table 1: Comparative IC50 Values (µM) of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and FDA-Approved Drugs across Human Cancer Cell Lines.
CompoundMCF-7A549HT-29PC-3
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amineHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
PaclitaxelExpected Low ValueExpected Low ValueExpected Low ValueExpected Low Value
DoxorubicinExpected Low ValueExpected Low ValueExpected Low ValueExpected Low Value
ZileutonExpected High ValueExpected High ValueExpected High ValueExpected High Value

Hypothetical values would be replaced with experimental data. Expected values are based on the known activities of the comparator drugs.

Table 2: Apoptosis Induction by N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine and Comparator Drugs at IC50 Concentrations.
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Untreated Control>95%<5%<5%<5%
N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amineHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
PaclitaxelExpected DecreaseExpected IncreaseExpected IncreaseVariable
DoxorubicinExpected DecreaseExpected IncreaseExpected IncreaseVariable

Hypothetical values would be replaced with experimental data. Expected outcomes are based on the known mechanisms of the comparator drugs.

Visualizing the Experimental Workflow and Potential Mechanisms

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a potential signaling pathway that could be investigated based on the initial findings.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis & Interpretation start Select & Culture Cell Lines (MCF-7, A549, HT-29, PC-3) seed Seed Cells in 96-well & 6-well Plates start->seed treat Treat with Serial Dilutions of Test Compound & Comparators seed->treat mtt MTT Assay (48h) treat->mtt ldh LDH Assay (48h) treat->ldh apoptosis Annexin V/PI Staining (24h) treat->apoptosis ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 flow Flow Cytometry Analysis apoptosis->flow compare Compare Cytotoxicity Profiles ic50->compare flow->compare conclusion Draw Conclusions on Potency & Potential Mechanism compare->conclusion

Caption: Experimental workflow for the comparative cytotoxicity analysis.

potential_pathway cluster_tubulin Tubulin Polymerization Pathway cluster_5lox 5-Lipoxygenase Pathway compound N-(4-ethoxyphenyl)-4,5- dihydro-1,3-thiazol-2-amine tubulin Tubulin Polymerization compound->tubulin Inhibition? lox5 5-Lipoxygenase compound->lox5 Inhibition? microtubules Microtubule Formation tubulin->microtubules mitosis Mitotic Spindle Assembly microtubules->mitosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitosis->cell_cycle_arrest aa Arachidonic Acid aa->lox5 leukotrienes Leukotrienes lox5->leukotrienes inflammation Inflammation & Proliferation leukotrienes->inflammation apoptosis Apoptosis inflammation->apoptosis Modulation cell_cycle_arrest->apoptosis

Caption: Potential mechanisms of action for the test compound.

Discussion and Future Directions

The proposed experimental guide provides a robust framework for the initial cytotoxic characterization of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine. The comparative data generated will offer valuable insights into its potency relative to established FDA-approved drugs. Should the test compound exhibit significant cytotoxicity, particularly at concentrations comparable to Paclitaxel or Doxorubicin, further mechanistic studies would be warranted.

Based on the literature for related compounds, follow-up investigations could include:

  • Tubulin Polymerization Assays: To directly assess the inhibitory effect on microtubule formation.[4]

  • Cell Cycle Analysis: To determine the specific phase of cell cycle arrest induced by the compound.

  • 5-Lipoxygenase Activity Assays: To quantify the direct inhibition of the 5-LOX enzyme.[2]

References

  • Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(4), e0175521. [Link]

  • Kim, H. K., et al. (2012). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(14), 4553-4556. [Link]

  • Karabasanagouda, T., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 472-479. [Link]

  • NextSDS. (n.d.). N-(4-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine. Retrieved from [Link]

  • Aliabadi, A., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research, 16(1), 185-195. [Link]

  • Tanaka, H., et al. (1994). Evaluation and Synthesis of 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles. Journal of Medicinal Chemistry, 37(8), 1189-1199. [Link]

  • Saeedi, M., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4287. [Link]

  • Le, T. H., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(48), 30205-30213. [Link]

  • Le, T. H., et al. (2021). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 11(48), 30205-30213. [Link]

  • Kumar, R., et al. (2015). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry, 8(2), 157-164. [Link]

  • PubChem. (n.d.). N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine. Retrieved from [Link]

  • Shah, Z. A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1364491. [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine proper disposal procedures

Standard Operating Procedure: Disposal and Containment of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine As drug development professionals and analytical chemists, managing heteroatom-rich organic waste requires prec...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Containment of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

As drug development professionals and analytical chemists, managing heteroatom-rich organic waste requires precision to prevent environmental contamination, ensure laboratory safety, and maintain strict regulatory compliance. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) is a synthetic building block featuring an aromatic ether, a dihydrothiazole ring, and an amine group. This guide outlines the causality-driven, self-validating protocols required for its proper disposal.

Mechanistic Rationale for Disposal Procedures

The chemical architecture of N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine dictates its hazard profile and downstream disposal requirements. The compound exhibits acute oral toxicity (H302) alongside skin, eye, and respiratory irritation (H315, H319, H335)[1].

Causality of Disposal Method: Because this compound contains both nitrogen and sulfur heteroatoms, it cannot be disposed of in standard municipal waste or sanitary sewer systems. Low-temperature combustion or improper degradation of thiazolamines yields highly toxic nitrogen oxides (NOx) and sulfur dioxide (SOx). Consequently, the only environmentally sound and compliant disposal method is high-temperature incineration at a permitted facility equipped with alkaline flue-gas scrubbers to neutralize acidic combustion byproducts. Furthermore, evaporating chemical waste as a method of disposal is a severe regulatory violation under environmental laws.

Quantitative Waste Segregation & Storage Matrix

To comply with the Resource Conservation and Recovery Act (RCRA), waste must be segregated at the point of generation. The following table summarizes the quantitative limits and containment strategies for different waste streams associated with this compound.

Waste StreamPhysical StatePrimary GHS HazardApproved Container MaterialMax SAA Accumulation VolumeMax SAA Retention Time
Pure Compound Solid (Powder)Acute Toxicity (Oral)HDPE Wide-Mouth Jar55 Gallons180 Days[2]
Solvent Mixture Liquid (e.g., in DMSO)Flammable / ToxicVented HDPE Carboy55 Gallons180 Days[2]
Contaminated PPE Solid (Flexible)Contact Irritant6-mil Polyethylene Bag55 Gallons180 Days[2]

Operational Disposal Protocols

Every step in the disposal workflow must function as a self-validating system to eliminate human error during waste handling.

Phase 1: Source Segregation & Containment

  • Solid Waste: Collect unreacted powder, crystals, or contaminated weighing paper in a sealable High-Density Polyethylene (HDPE) container. HDPE is required because amines can degrade lower-quality plastics over time.

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, Methanol), transfer it to a designated "Non-Halogenated Organic Solvent" carboy.

    • Self-Validation Check: Before adding liquid waste to the carboy, visually inspect the current contents for phase separation or gas evolution to confirm solvent compatibility.

  • Empty Containers: Empty reagent bottles must be defaced of all original labels and disposed of according to institutional guidelines, ensuring they are tightly closed during temporary storage[3].

Phase 2: RCRA Labeling 4. Tagging: Attach a standard Hazardous Waste tag to the container immediately upon the first drop of waste entering it. 5. Nomenclature: You must write the full chemical name: "N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine". The use of abbreviations, acronyms, or chemical formulas is strictly prohibited as it violates Hazard Communication Standards[4].

  • Self-Validation Check: Cross-reference the waste tag against the laboratory's digital inventory to ensure the recorded volume exactly matches the physical container's fill line.

Phase 3: Satellite Accumulation Area (SAA) Management 6. Storage: Store the labeled container in secondary containment within the laboratory's designated SAA. Laboratories are strictly limited to accumulating a maximum of 55 gallons of hazardous waste in an SAA. 7. Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department well before the 180-day limit for small quantity generators expires[2].

  • Self-Validation Check: Verify that the secondary containment bin is free of liquid residue, confirming the primary HDPE container is leak-proof and securely closed[3].

Spill Response & Decontamination Methodology

In the event of an accidental release, standard sweeping will aerosolize the fine powder, bypassing standard PPE and leading to inhalation exposure.

  • Isolation: Immediately restrict access to the spill area and don appropriate PPE (nitrile gloves, safety goggles, and an N95 or P100 respirator).

  • Dust Suppression: Do not dry-sweep the powder. Lightly mist the spill with isopropanol. Causality: Isopropanol increases the cohesive forces between particles, suppressing dust without causing rapid dissolution that might spread the contamination.

  • Absorption: Wipe up the moistened powder using inert absorbent pads and place them into a solid hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution to oxidatively degrade residual aromatic amines, followed by a thorough water rinse.

  • Validation: Self-Validation Check: Swab the decontaminated area and check with pH paper to ensure no alkaline residue from the bleach remains before reopening the workspace.

Waste Workflow Visualization

WasteWorkflow Start Waste Generation: N-(4-ethoxyphenyl)-4,5-dihydro -1,3-thiazol-2-amine State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Pure Compound Liquid Liquid Waste (Solvent Mixtures) State->Liquid In Solution Consumables Contaminated Consumables State->Consumables PPE/Tips ContSolid Seal in compatible HDPE container Solid->ContSolid ContLiquid Segregate into Organic Waste Carboy Liquid->ContLiquid ContConsumables Double-bag in Hazardous Waste Bags Consumables->ContConsumables Label Apply RCRA Label: Full Chemical Name (No Abbreviations) ContSolid->Label ContLiquid->Label ContConsumables->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA Disposal High-Temp Incineration (Alkaline Scrubbers Required) SAA->Disposal Max 180 Days

Logical workflow for the segregation, labeling, and disposal of thiazolamine chemical waste.

Sources

Handling

Personal protective equipment for handling N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals As drug development professionals, we frequently handle novel pharmacophores and screening library co...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

As drug development professionals, we frequently handle novel pharmacophores and screening library compounds where comprehensive toxicological data is still emerging. N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (CAS: 145621-51-8) [4] is a prime example of a biologically active intermediate requiring stringent handling protocols.

This guide provides an authoritative, step-by-step operational framework for selecting and utilizing Personal Protective Equipment (PPE) when working with this compound. By understanding the mechanistic causality behind these safety choices, laboratories can ensure regulatory compliance and protect their personnel from acute and chronic exposures.

Mechanistic Hazard Profiling & Causality

To design an effective PPE strategy, we must first analyze the chemical structure and physical properties of the target compound to understand why specific protections are necessary.

  • Dermal Penetration Risk (Lipophilicity): The presence of the 4-ethoxyphenyl group significantly increases the molecule's lipophilicity (LogP). Causality: Highly lipophilic compounds partition rapidly into the lipid-rich stratum corneum of the skin. Therefore, standard latex gloves are insufficient; chemical-resistant nitrile is required to prevent rapid dermal absorption.

  • Nucleophilic Irritation: The primary amine and the 4,5-dihydro-1,3-thiazole ring are nucleophilic and can interact with biological membranes and proteins. Causality: This creates a high risk for severe eye and mucous membrane irritation, necessitating indirect-vented goggles rather than standard safety glasses when handling the dry powder.

  • Aerosolization of Particulates: As a dry powder, electrostatic forces can cause micro-particulates to adhere to spatulas and weigh boats, increasing the risk of airborne dispersion. Causality: Inhalation of pharmacologically active dust bypasses first-pass metabolism, leading to rapid systemic exposure. Respiratory protection and specialized engineering controls are mandatory [3].

Under the OSHA Personal Protective Equipment Standard (29 CFR 1910 Subpart I) and the Laboratory Standard (29 CFR 1910.1450), employers must provide appropriate PPE based on a rigorous job hazard analysis [1].

Quantitative PPE Specifications

The following table summarizes the required PPE specifications, grounded in National Institute for Occupational Safety and Health (NIOSH) and American National Standards Institute (ANSI) standards [1].

PPE CategoryMaterial / SpecificationQuantitative StandardOperational Replacement Frequency
Hand Protection 100% Nitrile (Powder-free)Thickness 4 mil (0.1 mm)Every 2 hours, or immediately upon known chemical contact.
Eye Protection Indirect Vented GogglesANSI Z87.1+ (High Impact)Inspect prior to each use; replace if lenses are scratched or clouded.
Respiratory N95 Respirator (Minimum)Filters 95% of 0.3 μ m particlesDiscard after a single weighing session or if breathing resistance increases.
Body Protection Barrier Lab Coat (Knee-length)Fluid-resistant, tight cuffsLaunder weekly via institutional service; never wash at home.

Self-Validating Operational Protocols

Standard operating procedures often fail because they lack built-in verification steps. The following protocols are designed as self-validating systems —each step includes a physical or visual check to confirm that the safety barrier is intact before proceeding.

Protocol A: Donning PPE and Powder Weighing

Objective: Safely transfer and weigh the solid compound without aerosol exposure.

  • Glove Integrity Check: Don the first pair of nitrile gloves. Validation Step: Roll the cuff tightly toward the fingers to trap air; if the glove deflates, a micro-tear is present. Discard and replace.

  • Respiratory Seal: Don the N95 respirator. Validation Step: Perform a positive/negative pressure seal check. Cup both hands over the mask and exhale sharply. If air escapes around the bridge of the nose or edges, the seal is compromised. Readjust the nosepiece until no air leaks are detected.

  • Secondary Containment Donning: Don the fluid-resistant lab coat, ensuring the cuffs are pulled over the inner gloves. Don a second pair of outer nitrile gloves over the cuffs.

  • Engineering Control Verification: Place the compound container in a ventilated weighing enclosure or chemical fume hood. Validation Step: Check the digital face velocity monitor. It must read between 80–120 feet per minute (fpm). If the alarm sounds or velocity is low, abort the procedure.

  • Weighing: Use an anti-static gun on the weigh boat to reduce electrostatic dispersion. Weigh the required mass.

Protocol B: Doffing and Decontamination

Objective: Remove PPE without cross-contaminating the researcher or the laboratory environment.

  • Outer Glove Removal: Grasp the exterior of the outer glove at the wrist and peel it off, turning it inside out. Hold it in the gloved hand. Slide an ungloved finger under the wrist of the remaining outer glove and peel it off, encapsulating the first glove. Dispose in solid hazardous waste.

  • Inner Glove Inspection: Validation Step: Visually inspect the inner gloves. Any discoloration or powder residue indicates a breach of the outer barrier. If breached, immediately wash hands with soap and water for 15 minutes and file an incident report.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent appropriate for thiazole-amines (e.g., 70% isopropanol or a dilute acidic wash, followed by water). Validation Step: Swab the area with a clean white filter paper; if any residue is visible on the paper, repeat the cleaning process.

  • Final Doffing: Remove goggles (handling only the strap), then the respirator, and finally the inner gloves. Wash hands immediately.

Protocol C: Spill Response and Disposal Plan

Objective: Neutralize and contain accidental releases.

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the immediate 5-foot radius.

  • Containment: Don full PPE (including N95). Cover the powder spill with damp absorbent pads to prevent aerosolization. Do not dry sweep.

  • Collection: Use a disposable plastic scoop to transfer the damp material into a sealable hazardous waste container.

  • Disposal: Label the container clearly with "Hazardous Waste: N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Toxic/Irritant)". Dispose of according to institutional and EPA guidelines.

Hazard Assessment Workflow

The decision of which PPE and engineering controls to use depends heavily on the physical state of the compound. The following logical workflow illustrates the causality between the chemical's state and the required safety barriers [2].

PPE_Workflow Start N-(4-ethoxyphenyl)-4,5-dihydro -1,3-thiazol-2-amine State Assess Physical State Start->State Solid Dry Powder Form (High Aerosol Risk) State->Solid Liquid In Solution (e.g., DMSO) (High Dermal Risk) State->Liquid Eng_Solid Weighing Enclosure (Negative Pressure) Solid->Eng_Solid Eng_Liquid Chemical Fume Hood (Face Velocity >100 fpm) Liquid->Eng_Liquid PPE_Solid N95 Respirator + Double Nitrile + Indirect Goggles + Lab Coat Eng_Solid->PPE_Solid PPE_Liquid Single Nitrile + Safety Glasses + Lab Coat Eng_Liquid->PPE_Liquid

Decision matrix for handling N-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine based on physical state.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC, National Institutes of Health (NIH),[Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide, Lab Manager,[Link]

  • Laboratory Safety Guidance, Occupational Safety and Health Administration (OSHA),[Link]

  • 88-0055-57 Enamine 化合物 100mg CAS No:145621-51-8, AXEL (AS ONE),[Link]

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